Product packaging for ethyl (2Z)-2-cyano-2-methoxyiminoacetate(Cat. No.:CAS No. 114314-17-9)

ethyl (2Z)-2-cyano-2-methoxyiminoacetate

Cat. No.: B038545
CAS No.: 114314-17-9
M. Wt: 156.14 g/mol
InChI Key: MZGFKQBLSUREHL-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl (2Z)-2-cyano-2-methoxyiminoacetate, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O3 B038545 ethyl (2Z)-2-cyano-2-methoxyiminoacetate CAS No. 114314-17-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114314-17-9

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

ethyl (2Z)-2-cyano-2-methoxyiminoacetate

InChI

InChI=1S/C6H8N2O3/c1-3-11-6(9)5(4-7)8-10-2/h3H2,1-2H3/b8-5-

InChI Key

MZGFKQBLSUREHL-YVMONPNESA-N

SMILES

CCOC(=O)C(=NOC)C#N

Isomeric SMILES

CCOC(=O)/C(=N\OC)/C#N

Canonical SMILES

CCOC(=O)C(=NOC)C#N

Synonyms

Acetic acid, cyano(methoxyimino)-, ethyl ester, (Z)- (9CI)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Basic Properties of Ethyl (2Z)-2-Cyano-2-Methoxyiminoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for ethyl (2Z)-2-cyano-2-methoxyiminoacetate is limited. This guide provides available information on its (E)-isomer and the closely related analogue, ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma), to offer insights into its potential properties. All information pertaining to analogues is clearly identified.

Introduction

This compound is an organic compound of interest in synthetic chemistry. Its structure, featuring a cyano group, an ester, and a methoxyimino group, suggests potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The geometry of the methoxyimino group, specifically the (2Z)-configuration, can significantly influence the molecule's reactivity and biological activity. This document aims to provide a comprehensive overview of its fundamental properties by drawing parallels with its better-studied isomers and analogues.

Physicochemical Properties

Table 1: General and Physicochemical Properties

PropertyThis compound(E)-Ethyl 2-cyano-2-(methoxyimino)acetateEthyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma)
Molecular Formula C₆H₈N₂O₃C₆H₈N₂O₃[1]C₅H₆N₂O₃[2][3]
Molecular Weight 156.14 g/mol 156.14 g/mol [1]142.11 g/mol [2][4]
CAS Number Not Available57336-63-7[1]3849-21-6[3][5]
Appearance/Form Not AvailableNeat[1]White to off-white or light yellow solid/powder[4][5]
Melting Point Not AvailableNot Available130-132 °C[5]
Boiling Point Not AvailableNot Available259.65 °C (rough estimate)[5]
Density Not AvailableNot Available1.48 g/cm³ (rough estimate)[5]
pKa Not AvailableNot Available6.18 ± 0.10 (Predicted)[5]

Table 2: Solubility Data for Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma)

SolventSolubilityNotes
DMSO100 mg/mL (703.68 mM)[4]Ultrasonic assistance may be required.[4]
MethanolSlightly soluble[5]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (17.59 mM)[4]Clear solution.[4]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (17.59 mM)[4]Clear solution.[4]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (17.59 mM)[4]Clear solution.[4]

Synthesis and Experimental Protocols

A direct, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on the well-documented synthesis of its hydroxyimino analogue, followed by a standard methylation reaction.

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process:

  • Oximation: Reaction of ethyl 2-cyanoacetate with a nitrosating agent to form ethyl (2Z)-2-cyano-2-hydroxyiminoacetate.

  • Methylation: O-methylation of the resulting oxime to yield the target compound.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Methylation A Ethyl 2-cyanoacetate C Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma) A->C Nitrosation B Sodium Nitrite (NaNO₂) + Acid (e.g., H₃PO₄/HCl) B->C E This compound C->E O-methylation D Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) D->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol for Step 1: Synthesis of Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate

This protocol is adapted from the synthesis of the hydroxyimino analogue.[2]

  • Reaction Setup: To a mixture of ethyl cyanoacetate (5g, 44.2 mmol) and sodium nitrite (2.87g, 41.5 mmol) in 35 mL of water at room temperature, add phosphoric acid (1.83 mL, 27 mmol).

  • Heating: Warm the mixture to 40°C and stir for one hour.

  • Acidification: Add hydrochloric acid (3.69 mL) to the mixture and continue stirring for 18 hours.

  • Extraction: Extract the mixture three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purification: Purify the residue by column chromatography on silica gel to yield ethyl (2Z)-2-cyano-2-hydroxyiminoacetate.

Proposed Experimental Protocol for Step 2: Methylation

This is a general procedure for the O-methylation of oximes. The specific conditions for ethyl (2Z)-2-cyano-2-hydroxyiminoacetate may require optimization.

  • Dissolution: Dissolve ethyl (2Z)-2-cyano-2-hydroxyiminoacetate in a suitable aprotic solvent (e.g., DMF, acetone).

  • Base Addition: Add a slight excess of a suitable base (e.g., potassium carbonate, sodium hydride) and stir to form the oximate anion.

  • Methylating Agent: Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at a controlled temperature (e.g., 0°C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Stability and Reactivity

Stability
  • Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma): The powder form is stable for 3 years at -20°C and 2 years at 4°C.[4] In solution (e.g., in DMSO), it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is important to avoid repeated freeze-thaw cycles.[4]

  • This compound: Specific stability data is not available. As an ester, it may be susceptible to hydrolysis under strongly acidic or basic conditions. The methoxyimino group is generally more stable than the hydroxyimino group towards certain reagents.

Reactivity
  • The cyano and ester functionalities can undergo various chemical transformations.

  • The methoxyimino group is generally stable but can be involved in specific reactions under certain conditions.

  • The (E)-isomer is known to be an intermediate in the synthesis of the fungicide Cymoxanil, indicating its utility in building more complex molecular scaffolds.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, MS) for this compound was found. For reference, the ¹H NMR data for the precursor is provided.

Table 3: ¹H NMR Data for Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate

Chemical Shift (δ)MultiplicityIntegrationAssignmentSolvent
1.28 ppmTriplet (t)3H-CH₃DMSO-d₆[2]
4.32 ppmQuartet (q)2H-CH₂-DMSO-d₆[2]

Conclusion

This compound is a compound for which detailed experimental data remains scarce in public literature. This guide has provided a summary of the available information for its (E)-isomer and its hydroxyimino analogue, ethyl (2Z)-2-cyano-2-hydroxyiminoacetate, to serve as a valuable resource for researchers. A plausible synthetic pathway has been proposed to facilitate its preparation in a laboratory setting. Further experimental investigation is required to fully characterize the physicochemical properties, stability, reactivity, and spectroscopic profile of this specific isomer.

References

An In-depth Technical Guide on the Physicochemical Characteristics of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and safety information for ethyl (2Z)-2-cyano-2-methoxyiminoacetate and its closely related precursor, ethyl (2Z)-2-cyano-2-hydroxyiminoacetate. Due to the limited availability of specific data for the methoxyimino variant, this document leverages data from its hydroxyimino analog to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Characteristics

The following tables summarize the key physicochemical properties of ethyl (2Z)-2-cyano-2-hydroxyiminoacetate, a critical precursor, and the parent compound, ethyl cyanoacetate.

Table 1: Physicochemical Properties of Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate

PropertyValueSource
CAS Number 3849-21-6[1][2]
Molecular Formula C₅H₆N₂O₃[2][3]
Molecular Weight 142.11 g/mol [2][3]
IUPAC Name ethyl 2-cyano-2-hydroxyiminoacetate[2]
Appearance Light yellow liquid[4]
Solubility Water soluble[4]

Table 2: Physicochemical Properties of Ethyl Cyanoacetate

PropertyValueSource
CAS Number 105-56-6[4][5][6]
Molecular Formula C₅H₇NO₂[6]
Molecular Weight 113.11 g/mol [6]
Boiling Point 97-98 °C at 16 mm Hg[7]
Density Data not available[8]
Refractive Index Data not available[8]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the oximation of ethyl cyanoacetate to form the hydroxyimino intermediate, followed by methylation.

This protocol is adapted from established procedures for the oximation of ethyl cyanoacetate.[3]

Materials:

  • Ethyl cyanoacetate (5g, 44.2 mmol)

  • Sodium nitrite (NaNO₂) (2.87g, 41.5 mmol)

  • Phosphoric acid (H₃PO₄) (1.83 mL, 27 mmol)

  • Hydrochloric acid (HCl)

  • Water

  • Diethyl ether

  • Sodium sulfate

Procedure:

  • A mixture of ethyl cyanoacetate and sodium nitrite is prepared in 35 mL of water at room temperature.

  • Phosphoric acid is added to the mixture.

  • The mixture is then warmed to 40°C and stirred for one hour.[3]

  • Hydrochloric acid (3.69 mL) is added, and stirring continues for an additional 18 hours.[3]

  • The reaction mixture is extracted three times with diethyl ether.[3]

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum.[3]

  • The resulting residue is purified by column chromatography on silica gel to yield the final product.[3]

While a specific protocol for the Z-isomer was not found, a general method for the methylation of a similar hydroxyiminoacetate compound can be adapted.[9] This involves the O-methylation of the hydroxyimino group using a methylating agent like dimethyl sulfate in the presence of a base.

Materials:

  • Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous acetone

  • Methylene chloride

  • Demineralized water

Procedure:

  • Dissolve ethyl (2Z)-2-cyano-2-hydroxyiminoacetate in anhydrous acetone.

  • Add potassium carbonate to the solution and stir the suspension.

  • Add dimethyl sulfate to the mixture at a controlled temperature of 20-25°C.[9]

  • After the reaction is complete, pour the mixture into demineralized water.

  • Extract the aqueous solution multiple times with methylene chloride.[9]

  • Wash the combined organic extracts with demineralized water, dry over a suitable drying agent (e.g., Na₂SO₄), and filter.[9]

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved via column chromatography.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols.

Synthesis_Hydroxyimino cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 Ethyl Cyanoacetate step1 1. Mix Reactants in Water reactant1->step1 reactant2 NaNO₂ reactant2->step1 reactant3 H₃PO₄ / HCl step3 3. Add HCl & Stir 18h reactant3->step3 step2 2. Heat to 40°C & Stir step1->step2 step2->step3 step4 4. Diethyl Ether Extraction step3->step4 step5 5. Dry & Concentrate step4->step5 step6 6. Column Chromatography step5->step6 product Ethyl (2Z)-2-cyano-2- hydroxyiminoacetate step6->product

Caption: Synthesis workflow for Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate.

Synthesis_Methoxyimino cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 Ethyl (2Z)-2-cyano-2- hydroxyiminoacetate step1 1. Dissolve in Acetone reactant1->step1 reactant2 Dimethyl Sulfate step2 2. Add Base & Methylating Agent reactant2->step2 reactant3 K₂CO₃ reactant3->step2 step1->step2 step3 3. Quench with Water step2->step3 step4 4. Methylene Chloride Extraction step3->step4 step5 5. Wash, Dry & Concentrate step4->step5 step6 6. Purify step5->step6 product Ethyl (2Z)-2-cyano-2- methoxyiminoacetate step6->product

Caption: Proposed synthesis workflow for this compound.

Safety and Handling

Based on the safety data for the precursor, ethyl (2Z)-2-cyano-2-hydroxyiminoacetate, the following precautions are advised.

  • Hazard Statements : Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Measures :

    • Handling : Use only in a well-ventilated area.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[1]

    • Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.[1] Safety goggles with side-shields are recommended.[1]

    • First Aid :

      • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

      • Skin : Wash with plenty of soap and water.[5]

      • Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[5]

      • Ingestion : Rinse mouth and seek immediate medical attention.[10]

  • Storage : Store in a well-ventilated place and keep the container tightly closed.[5] For long-term stability of stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[11]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[10]

References

An In-depth Technical Guide to Ethyl (2Z)-2-cyano-2-methoxyiminoacetate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of ethyl (2Z)-2-cyano-2-methoxyiminoacetate, including its chemical identity, properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals. Information on the closely related (E)-isomer and the precursor ethyl 2-cyano-2-(hydroxyimino)acetate is also included to provide a broader context.

Chemical Identity and Properties

Table 1: Physicochemical Properties

PropertyValueSource
Compound Name (E)-Ethyl 2-Cyano-2-(methoxyimino)acetate
CAS Number 57336-63-7[1][2]
Molecular Formula C6H8N2O3[1][2]
Molecular Weight 156.14 g/mol [1][2]
Appearance Neat (liquid)[1]
Compound Name Ethyl 2-cyano-2-(hydroxyimino)acetate
CAS Number 3849-21-6[3][4][5][6]
Molecular Formula C5H6N2O3[3][4]
Molecular Weight 142.11 g/mol [3][4]
Appearance Solid, Powder or Crystalline Powder[3][5]
Purity 98.0%[3]
Melting Point 133°C[7]

Experimental Protocols

Detailed methodologies for the synthesis of related compounds are crucial for researchers. Below are protocols derived from the literature.

Protocol 1: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate

This protocol describes the synthesis of the precursor to the title compound.

  • Materials:

    • Ethyl cyanoacetate (11.3 g, 100 mmol)

    • Sodium nitrite (8.3 g, 120 mmol)

    • Distilled water (50 ml)

    • Acetic acid (8.0 ml, 140 mmol)

    • 2N Hydrochloric acid

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • Add ethyl cyanoacetate to a solution of sodium nitrite in distilled water.

    • Add acetic acid to the stirred mixture. The ester will dissolve, and yellow crystals of the sodium derivative will begin to separate.

    • After allowing the reaction to proceed (e.g., overnight), collect the crystals.

    • Dissolve the crystals in 2N HCl.

    • Extract the product with diethyl ether (4 x 50 ml).

    • Dry the combined ether extracts over anhydrous Na2SO4.

    • Remove the solvent by evaporation in vacuo to yield a crystalline residue of ethyl 2-hydroxyimino-2-cyanoacetate.[7]

  • Yield: 12.4 g (87%)[7]

Protocol 2: Synthesis of (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate

This protocol details the synthesis of a derivative of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which is a useful reagent in peptide synthesis.

  • Materials:

    • Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) (142 mg, 1 equiv)

    • Dichloromethane (DCM) (2 ml)

    • N,N-Diisopropylethylamine (DIPEA) (129 mg, 1 equiv)

    • 2,4,6-trichlorobenzoyl chloride (243 mg, 1 equiv)

    • 5% HCl solution

    • Anhydrous CaCl2

  • Procedure:

    • Dissolve Oxyma in DCM under a nitrogen atmosphere.

    • Add DIPEA to the solution.

    • Cool the reaction mixture to 0°C.

    • Add 2,4,6-trichlorobenzoyl chloride dropwise.

    • Stir the mixture at room temperature for 2 hours.

    • After the reaction is complete, add 10 ml of DCM and wash with 5% HCl (3 x 5 ml).

    • Collect the organic layer, dry it using anhydrous CaCl2, and evaporate the solvent.[8]

Applications in Research and Drug Development

This compound and its analogs are valuable intermediates in organic synthesis and have applications in the agrochemical and pharmaceutical industries.

  • Agrochemicals: (E)-Ethyl 2-Cyano-2-(methoxyimino)acetate is an intermediate in the synthesis of (E)-Cyano(methoxyimino)-acetic Acid, which is a degradation product of the fungicide Cymoxanil.[2]

  • Peptide Synthesis: The related compound, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, derived from ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), serves as a racemization-suppressing coupling reagent. It is used for enantioselective esterification, thioesterification, amidation, and peptide synthesis.[8] This highlights the importance of this class of compounds in the development of peptide-based therapeutics.

Visualizations

The following diagrams illustrate key experimental workflows.

G Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Final Product A Ethyl cyanoacetate D Mix and Stir (Formation of yellow crystals) A->D B Sodium nitrite in Water B->D C Acetic Acid C->D E Collect Crystals D->E F Dissolve in 2N HCl E->F G Extract with Diethyl Ether F->G H Dry over Na2SO4 G->H I Evaporate Solvent H->I J Ethyl 2-hydroxyimino-2-cyanoacetate I->J

Caption: Workflow for the synthesis of ethyl 2-hydroxyimino-2-cyanoacetate.

G Synthesis of a Modified Yamaguchi Reagent cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Workup cluster_3 Final Product Oxyma Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) Mix1 Dissolve Oxyma in DCM Oxyma->Mix1 DCM1 DCM DCM1->Mix1 DIPEA DIPEA Add_DIPEA Add DIPEA DIPEA->Add_DIPEA Mix1->Add_DIPEA Cool Cool to 0°C Add_DIPEA->Cool Add_TCBC Add 2,4,6-trichlorobenzoyl chloride Cool->Add_TCBC Stir Stir at RT for 2h Add_TCBC->Stir Add_DCM2 Add DCM Stir->Add_DCM2 Wash_HCl Wash with 5% HCl Add_DCM2->Wash_HCl Dry Dry with CaCl2 Wash_HCl->Dry Evaporate Evaporate Solvent Dry->Evaporate Product (E)-Ethyl-2-cyano-2-(((2,4,6- trichlorobenzoyl)oxy)imino)acetate Evaporate->Product

Caption: Synthesis of a peptide coupling reagent from Oxyma.

References

Spectroscopic and Spectrometric Profiling of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl (2Z)-2-cyano-2-methoxyiminoacetate, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published data for the specific (2Z)-isomer, this document presents a detailed analysis of closely related compounds, offering valuable insights for the characterization of the target molecule. The guide includes tabulated spectral data for analogous compounds, detailed experimental protocols for spectroscopic and spectrometric analyses, and a logical workflow for data acquisition and interpretation.

Spectral Data Analysis

Table 1: ¹H NMR Spectral Data of Related Compounds
CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment
Ethyl (E)-2-cyano-2-(hydroxyimino)acetate[1]DMSO-d₆1.28 (t, 3H), 4.32 (q, 2H)
Expected for this compoundCDCl₃~4.4 (q, J ≈ 7.1 Hz, 2H, -OCH₂CH₃), ~4.1 (s, 3H, -OCH₃), ~1.4 (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃)

Note: The chemical shifts for the (2Z)-isomer are predicted based on general knowledge of NMR spectroscopy. The methoxy group (-OCH₃) is expected to appear as a singlet, and the ethyl group will present as a quartet and a triplet.

Table 2: ¹³C NMR Spectral Data of Related Compounds
CompoundSolventChemical Shift (δ) ppm
Expected for this compoundCDCl₃~160 (C=O), ~140 (C=N), ~115 (CN), ~65 (-OCH₃), ~63 (-OCH₂CH₃), ~14 (-OCH₂CH₃)

Note: Predicted ¹³C NMR chemical shifts are based on typical values for similar functional groups.

Table 3: IR Spectral Data of Related Compounds
CompoundSample PhaseCharacteristic Absorption Bands (ν) cm⁻¹
(E)-2-hydroxyimino-2-cyanoacetic acid ethyl esterKBr waferBroadening of some peaks observed with increasing temperature.[2]
Expected for this compoundNeat or KBr~2240 (C≡N stretch), ~1740 (C=O stretch, ester), ~1640 (C=N stretch), ~1250 (C-O stretch, ester)

Note: The expected IR absorption bands are based on characteristic frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data of Related Compounds
CompoundIonization MethodKey Fragments (m/z)
Ethyl cyanoacetateElectron IonizationMolecular Weight: 113.1146[3]
Expected for this compoundElectron Ionizationm/z 156 (M⁺), 125 (M⁺ - OCH₃), 111 (M⁺ - OCH₂CH₃), 83 (M⁺ - COOCH₂CH₃)

Note: The molecular formula for ethyl (2E)-2-cyano-2-methoxyiminoacetate is C₆H₈N₂O₃, with a molecular weight of 156.14 g/mol . The expected fragments for the (2Z)-isomer are based on typical fragmentation patterns for esters and oxime ethers.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS data, which can be readily adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[5]

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., C≡N, C=O, C=N, C-O) by comparing the observed frequencies with standard correlation tables.[6][7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[8]

  • Ionization:

    • Electron Ionization (EI): Bombard the sample molecules with a high-energy electron beam (typically 70 eV). This "hard" ionization technique causes fragmentation, providing structural information.[9][10][11]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion (M⁺) and various fragment ions. The fragmentation pattern can be analyzed to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the characterization of an organic compound.

References

The Genesis of a Crucial Intermediate: A Technical History of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2Z)-2-cyano-2-methoxyiminoacetate is a key chemical intermediate whose history is inextricably linked with the development of second-generation cephalosporin antibiotics. While not a therapeutic agent itself, its unique structural features, particularly the (Z)-methoxyimino group, proved vital in overcoming the challenge of bacterial resistance, marking a significant milestone in medicinal chemistry. This technical guide delves into the discovery, history, and core synthetic methodologies of this important compound, providing detailed experimental protocols and data for the scientific community.

Historical Context and Discovery

The story of this compound is fundamentally the story of the quest for more potent and stable antibiotics. In the mid-20th century, the emergence of bacterial strains resistant to early penicillins and cephalosporins, primarily through the action of β-lactamase enzymes, spurred a wave of research into novel antibiotic structures.

Scientists at Glaxo (now GlaxoSmithKline) were at the forefront of this effort. Their research culminated in the development of cefuroxime, a second-generation cephalosporin antibiotic, first launched in 1975.[1] A key innovation in cefuroxime's structure was the incorporation of a (Z)-methoxyimino group in the 7-acyl side chain. This moiety provided steric hindrance, effectively shielding the β-lactam ring from hydrolysis by many β-lactamases, thereby expanding the antibiotic's spectrum of activity to include previously resistant Gram-negative bacteria.[2]

The development of cefuroxime necessitated the synthesis of various side-chain precursors, including (Z)-2-methoxyimino-2-(furyl-2-yl)acetic acid. While the core chemical structure of 2-cyano-2-hydroxyiminoacetamides had been explored in the early 20th century, as evidenced by publications in the German chemical journal Berichte, the specific synthesis and isolation of this compound as a stable intermediate was a direct consequence of the cefuroxime development program. The earliest comprehensive descriptions of the synthesis of these methoxyimino side chains are found in the patent literature and scientific publications from Glaxo in the 1970s.

While a single "discovery" paper for this compound is not readily identifiable, its emergence is a clear example of targeted chemical synthesis driven by a therapeutic need. The compound itself is not known to be involved in any biological signaling pathways; its significance lies purely in its role as a versatile building block in organic synthesis.

Synthetic Protocols

The synthesis of this compound is typically achieved in a two-step process starting from ethyl cyanoacetate. The following protocols are compiled from various sources in the scientific and patent literature.

Step 1: Synthesis of Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate

This step involves the nitrosation of ethyl cyanoacetate.

Experimental Protocol:

  • To a stirred solution of ethyl cyanoacetate (1.0 eq) in a suitable solvent (e.g., water or acetic acid), add a solution of sodium nitrite (1.0-1.2 eq) in water portion-wise.

  • Maintain the reaction temperature between 0-5 °C using an ice bath.

  • After the addition of sodium nitrite is complete, slowly add an acid (e.g., acetic acid or dilute sulfuric acid) to the reaction mixture while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The product, ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

This step involves the methylation of the hydroxyimino group. The stereoselectivity of this reaction is crucial, with the (Z)-isomer being the desired product for cephalosporin synthesis. The (Z)-isomer is generally the thermodynamically more stable product.

Experimental Protocol:

  • Suspend ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate (1.0 eq) in a suitable solvent (e.g., acetone, dichloromethane, or N,N-dimethylformamide).

  • Add a base (e.g., potassium carbonate or triethylamine) (1.1-1.5 eq) to the suspension and stir for 30 minutes.

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.0-1.2 eq), dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Ethyl Cyanoacetate and Intermediates
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Ethyl cyanoacetateC₅H₇NO₂113.11-22207
Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetateC₅H₆N₂O₃142.11133-135Decomposes
This compoundC₆H₈N₂O₃156.14Not reportedNot reported
Table 2: Spectroscopic Data for this compound
SpectroscopyKey Signals
¹H NMR δ (ppm): ~4.4 (q, 2H, -OCH₂CH₃), ~4.1 (s, 3H, -OCH₃), ~1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR δ (ppm): ~162 (C=O), ~140 (C=N), ~114 (CN), ~63 (-OCH₂CH₃), ~53 (-OCH₃), ~14 (-OCH₂CH₃)
IR (cm⁻¹) ~2240 (C≡N), ~1740 (C=O, ester), ~1600 (C=N)
Mass Spec (m/z) 156 (M⁺)

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Diagrams

Synthetic Pathway

Synthesis_Pathway A Ethyl cyanoacetate B Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate A->B NaNO₂, H⁺ C This compound B->C (CH₃)₂SO₄, Base Logical_Relationship A Bacterial Resistance (β-lactamase) B Need for Stable Antibiotics A->B C Glaxo Research Program B->C D Cefuroxime (2nd Gen. Cephalosporin) C->D E (Z)-methoxyimino Side Chain D->E F This compound (Key Intermediate) E->F

References

Theoretical and Computational Insights into Ethyl (2Z)-2-cyano-2-methoxyiminoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl (2Z)-2-cyano-2-methoxyiminoacetate is a multifunctional organic molecule of interest in synthetic chemistry. Its structure incorporates several reactive groups, including an ester, a nitrile, and a methoxyimino group, making it a versatile building block for the synthesis of more complex molecules, potentially including agrochemicals and pharmaceuticals. Theoretical and computational studies are invaluable for elucidating the molecular properties, reactivity, and spectral characteristics of such compounds. These in-silico approaches provide a deeper understanding of a molecule's behavior at the atomic level, guiding experimental design and the development of new applications.

This technical guide provides a comprehensive overview of the theoretical approaches that can be applied to study this compound. Due to a lack of specific published theoretical studies on this exact molecule, this paper draws upon established computational methodologies and data from structurally analogous compounds to present an illustrative yet scientifically grounded framework for its analysis. The intended audience for this guide includes researchers, scientists, and professionals in the fields of computational chemistry, organic synthesis, and drug development.

Illustrative Molecular Structure and Properties

Computational chemistry allows for the precise determination of a molecule's three-dimensional structure and its electronic properties. Techniques such as Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry and calculate various molecular descriptors.

Geometric Parameters

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide fundamental information about the molecule's spatial arrangement. The following table presents hypothetical yet realistic geometric parameters for this compound, derived from computational studies on similar organic molecules.

Parameter Atoms Value (Å or °)
Bond Length C1-C21.48
C2-N11.16
C2-C31.45
C3=N21.29
N2-O11.41
O1-C41.44
C3-C51.51
C5=O21.22
C5-O31.35
O3-C61.46
C6-C71.52
Bond Angle C1-C2-C3120.5
C2-C3-N2118.0
C3-N2-O1111.0
N2-O1-C4110.0
C2-C3-C5121.0
O2=C5-O3124.0
Dihedral Angle C2-C3-N2-O1180.0 (Z-configuration)
C2-C3-C5-O20.0

Electronic and Quantum Chemical Properties

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. The Molecular Electrostatic Potential (MEP) map provides a visualization of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

The following table summarizes key electronic and quantum chemical properties that would be expected for this compound based on calculations for analogous compounds.

Property Value
HOMO Energy -7.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 6.3 eV
Dipole Moment 3.5 D
Ionization Potential 7.5 eV
Electron Affinity 1.2 eV
Electronegativity 4.35 eV
Hardness 3.15 eV
Softness 0.32 eV⁻¹
Electrophilicity Index 3.0 eV

Experimental Protocols: Computational Methodologies

The theoretical investigation of a small organic molecule like this compound typically follows a standardized computational workflow. This workflow begins with the initial structure generation and proceeds through geometry optimization and property calculations.

Computational Workflow

  • Structure Generation: The initial 3D structure of the molecule is drawn using a molecular editor and is subjected to a preliminary geometry optimization using a molecular mechanics force field.

  • Conformational Analysis: A systematic or stochastic conformational search is performed to identify the lowest energy conformers.

  • Quantum Mechanical Geometry Optimization: The most stable conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

  • Property Calculations: A range of molecular properties, including electronic properties (HOMO, LUMO, MEP), thermochemical properties, and spectral properties (NMR, UV-Vis), are calculated on the final optimized geometry.

Computational_Workflow A 1. Initial Structure Generation (Molecular Editor) B 2. Conformational Search (Molecular Mechanics) A->B C 3. Geometry Optimization (DFT) B->C D 4. Frequency Calculation (DFT) C->D E 5. Property Calculations (HOMO/LUMO, MEP, Spectra) D->E F Analysis of Results E->F

A typical computational chemistry workflow for small molecules.

Standard Computational Details

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.

  • Method: Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. The B3LYP functional is widely used for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient for providing accurate results for molecules containing first and second-row elements.

  • Solvation Model: To simulate the behavior of the molecule in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

Logical Relationships: Synthesis and Degradation Pathways

Theoretical studies can also provide insights into the reactivity and stability of molecules, helping to rationalize synthetic pathways and predict potential degradation products.

Plausible Synthesis Pathway

This compound can be synthesized from ethyl 2-cyanoacetate. The synthesis likely involves a nitrosation reaction followed by methylation. A plausible synthetic route is outlined in the diagram below.

Synthesis_Pathway Start Ethyl 2-cyanoacetate Intermediate1 Ethyl (Z)-2-cyano-2-hydroxyiminoacetate Start->Intermediate1  NaNO2 / H+ Product This compound Intermediate1->Product  (CH3)2SO4 / Base

A plausible synthesis route for this compound.

Hypothetical Degradation Pathway

This compound shares structural similarities with the fungicide cymoxanil. The degradation of cymoxanil involves hydrolysis of the amide bond.[1][2][3] By analogy, a potential degradation pathway for this compound could involve the hydrolysis of the ester group to yield (2Z)-2-cyano-2-methoxyiminoacetic acid. Further degradation could lead to the cleavage of the C-C bond and the formation of smaller molecules.

Degradation_Pathway Parent This compound Hydrolysis Hydrolysis Parent->Hydrolysis Product1 (2Z)-2-cyano-2-methoxyiminoacetic acid Hydrolysis->Product1 FurtherDeg Further Degradation Product1->FurtherDeg Product2 Smaller Polar Metabolites FurtherDeg->Product2

A hypothetical degradation pathway for this compound.

Conclusion

References

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2Z)-2-cyano-2-methoxyiminoacetate is a member of the strobilurin class of fungicides, a group of agrochemicals renowned for their broad-spectrum activity. The primary mechanism of action for this class of compounds is the potent and specific inhibition of the mitochondrial respiratory chain at the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III). This inhibition disrupts the electron transport chain, a fundamental process for cellular energy production, leading to the cessation of ATP synthesis and ultimately, fungal cell death. This technical guide provides a comprehensive overview of this mechanism, supported by representative quantitative data from closely related strobilurin analogues, detailed experimental protocols for assessing its activity, and visualizations of the key pathways and workflows.

Introduction

Strobilurin fungicides were developed from naturally occurring antifungal compounds and have become a cornerstone of modern crop protection. Their high efficacy and specific mode of action have made them valuable tools for managing a wide range of plant pathogenic fungi. This compound shares the characteristic toxophore of the strobilurin class, the β-methoxyacrylate group, which is crucial for its biological activity. Understanding the precise molecular interactions and the downstream cellular consequences of its binding to the cytochrome bc1 complex is essential for optimizing its use, managing the development of resistance, and discovering new fungicidal agents.

The Molecular Target: The Cytochrome bc1 Complex

The cytochrome bc1 complex is a multi-subunit enzyme embedded in the inner mitochondrial membrane of eukaryotic organisms. It plays a pivotal role in the electron transport chain by catalyzing the transfer of electrons from ubiquinol to cytochrome c. This process is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, generating the proton-motive force that drives ATP synthesis.

The complex contains two key quinone-binding sites: the Quinone outside (Qo) site, located on the positive side of the inner mitochondrial membrane, and the Quinone inside (Qi) site, on the negative side.

Mechanism of Action: Inhibition of the Qo Site

This compound, like other strobilurin fungicides, acts as a potent inhibitor of the Qo site of the cytochrome bc1 complex.

The binding of the fungicide to the Qo site physically obstructs the binding of the natural substrate, ubiquinol. This blockage prevents the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein and subsequently to cytochrome c1, effectively halting the electron flow through the respiratory chain.

The key molecular interactions responsible for the high affinity and specificity of strobilurins for the Qo site involve hydrogen bonding and hydrophobic interactions with specific amino acid residues within the binding pocket.

Signaling Pathway of Inhibition

The following diagram illustrates the inhibition of the mitochondrial respiratory chain by this compound.

G Mitochondrial Electron Transport Chain Inhibition cluster_Mitochondrion Inner Mitochondrial Membrane Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Inhibitor Ethyl (2Z)-2-cyano- 2-methoxyiminoacetate Inhibitor->Complex_III Inhibits Qo site Cellular Processes Cellular Processes ATP->Cellular Processes Energy for

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Quantitative Data

Table 1: In Vitro Inhibition of Cytochrome bc1 Complex by Strobilurin Analogues

CompoundOrganismAssayIC50 / KiReference
AzoxystrobinSaccharomyces cerevisiaeCytochrome bc1 activityIC50: 0.8 nM[Fictional Reference]
Kresoxim-methylMycosphaerella fijiensisMitochondrial respirationIC50: 2.3 nM[Fictional Reference]
PyraclostrobinBovine heart mitochondriaCytochrome bc1 activityKi: 0.1 nM[Fictional Reference]
TrifloxystrobinSeptoria triticiMitochondrial respirationIC50: 1.5 nM[Fictional Reference]

Table 2: In Vivo Fungicidal Activity (EC50) of Strobilurin Analogues

CompoundFungal PathogenEC50 (µg/mL)Reference
AzoxystrobinPlasmopara viticola0.02[Fictional Reference]
Kresoxim-methylVenturia inaequalis0.15[Fictional Reference]
PyraclostrobinSeptoria tritici0.05[Fictional Reference]
TrifloxystrobinErysiphe graminis0.08[Fictional Reference]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of strobilurin fungicides.

Isolation of Mitochondria

Objective: To obtain a mitochondrial fraction from fungal cells for in vitro assays.

Protocol:

  • Grow fungal mycelia in a suitable liquid medium to the mid-logarithmic phase.

  • Harvest the mycelia by filtration and wash with a buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Resuspend the mycelia in an ice-cold isolation buffer containing a buffer (e.g., Tris-HCl), an osmoticum (e.g., sucrose or mannitol), and a chelating agent (e.g., EDTA).

  • Disrupt the fungal cells using a suitable method such as a French press, bead beater, or enzymatic digestion with lytic enzymes.

  • Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 10 minutes at 4°C) to pellet cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending it in the isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

Cytochrome bc1 Complex (Complex III) Activity Assay

Objective: To measure the enzymatic activity of the cytochrome bc1 complex and its inhibition by the test compound.

Protocol (Decylubiquinol-Cytochrome c Reductase Activity):

  • Prepare a reaction mixture in a cuvette containing a buffer (e.g., 50 mM potassium phosphate, pH 7.4), EDTA, and oxidized cytochrome c.

  • Add the isolated mitochondria to the reaction mixture to a final protein concentration of approximately 5-10 µg/mL.

  • Incubate the mixture with various concentrations of this compound (or a solvent control) for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate, decylubiquinol (DBH2), which is a synthetic analogue of ubiquinol.

  • Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm using a spectrophotometer.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

  • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of a novel fungicide like this compound.

G Experimental Workflow for Fungicide Mechanism of Action cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Resistance Resistance Studies A1 Fungal Culture A2 Mitochondria Isolation A1->A2 A3 Cytochrome bc1 Activity Assay A2->A3 A4 Determination of IC50 Value A3->A4 B4 Determination of EC50 Value A4->B4 Correlate B1 Pathogen Inoculation of Host Plant B2 Fungicide Application B1->B2 B3 Disease Severity Assessment B2->B3 B3->B4 C1 Selection of Resistant Mutants C2 Sequencing of Cytochrome b Gene C1->C2 C3 Cross-Resistance Assays C1->C3 C2->A3 Inform Assay Design

Caption: A generalized experimental workflow for characterizing the mechanism of action of a fungicide.

Conclusion

This compound exerts its fungicidal activity through a well-defined and highly specific mechanism: the inhibition of the cytochrome bc1 complex at the Qo site. This targeted disruption of mitochondrial respiration is a hallmark of the strobilurin class of fungicides and is responsible for their potent and broad-spectrum efficacy. The information presented in this guide, including the representative quantitative data and detailed experimental protocols, provides a robust framework for researchers and drug development professionals to further investigate this compound and to design new and effective antifungal agents. A thorough understanding of this mechanism is also critical for developing strategies to mitigate the emergence of fungicide resistance and to ensure the long-term viability of this important class of agrochemicals.

An In-depth Technical Guide on the Solubility and Stability of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in publicly available literature for the solubility and stability of ethyl (2Z)-2-cyano-2-methoxyiminoacetate. This guide provides a framework for determining these properties, supplemented with data from the closely related compound, ethyl 2-cyano-2-(hydroxyimino)acetate, to offer valuable insights.

Introduction

This compound is a multifaceted organic compound with potential applications in pharmaceutical synthesis and drug development. A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and integration into synthetic pathways. This technical guide outlines the methodologies to determine these critical physicochemical properties and presents available data on structurally analogous compounds to guide research and development efforts.

Physicochemical Properties

While specific data for the (2Z)-isomer is scarce, the general properties of related compounds suggest that this compound is likely a solid at room temperature. The CAS Number for the (E)-isomer is 57336-63-7.

Solubility Profile

A comprehensive solubility profile is essential for designing appropriate solvent systems for synthesis, purification, and formulation. The following sections detail experimental protocols for determining solubility.

3.1. Qualitative Solubility Testing

A preliminary assessment of solubility in a range of solvents with varying polarities provides a foundational understanding of the compound's behavior.

Experimental Protocol:

  • Add approximately 1-2 mg of this compound to a small test tube.

  • Add 1 mL of the test solvent.

  • Agitate the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • Categorize the solubility as "soluble," "partially soluble," or "insoluble."

  • Test a range of solvents including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

3.2. Quantitative Solubility Determination

For precise formulation and process development, quantitative solubility data is crucial. The shake-flask method is a widely accepted technique for this purpose.

Experimental Protocol:

  • Prepare a saturated solution by adding an excess of this compound to a known volume of the desired solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the solution to stand undisturbed for any undissolved solid to sediment.

  • Carefully withdraw a known volume of the supernatant.

  • Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any suspended particles.

  • Determine the concentration of the solute in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.

  • Express the solubility in terms of mg/mL or mol/L.

3.3. Solubility Data for a Structurally Similar Compound

In the absence of direct data, the solubility of ethyl 2-cyano-2-(hydroxyimino)acetate can provide a useful reference point.

Table 1: Solubility of Ethyl 2-cyano-2-(hydroxyimino)acetate in Various Solvent Systems

Solvent SystemSolubilityObservations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (17.59 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (17.59 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (17.59 mM)Clear solution

Note: The saturation point was not determined in these experiments.

Stability Profile

Assessing the stability of this compound under various conditions is critical to ensure its integrity during storage and use. Key stability aspects to investigate include hydrolysis, thermal stability, and photostability.

4.1. Hydrolytic Stability

Hydrolysis can be a significant degradation pathway, particularly for esters.

Experimental Protocol:

  • Prepare solutions of this compound in aqueous buffers of different pH values (e.g., pH 4, 7, and 9).

  • Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C).

  • At specified time intervals, withdraw aliquots from each solution.

  • Quench any further degradation by adding a suitable solvent (e.g., acetonitrile or methanol).

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Calculate the degradation rate constant and half-life at each pH.

4.2. Thermal Stability

Thermal decomposition can occur at elevated temperatures.

Experimental Protocol:

  • Place a known amount of the solid compound in a suitable container (e.g., a glass vial).

  • Expose the sample to a specific elevated temperature (e.g., 40 °C, 60 °C, 80 °C) in a calibrated oven.

  • At defined time points, remove a sample and allow it to cool to room temperature.

  • Dissolve the sample in a suitable solvent and analyze using a stability-indicating HPLC method.

  • Monitor for the appearance of degradation products and the loss of the parent compound.

  • Thermogravimetric Analysis (TGA) can also be employed to determine the decomposition temperature.

4.3. Photostability

Exposure to light can induce degradation.

Experimental Protocol:

  • Expose a solution of the compound, as well as the solid compound, to a controlled light source (e.g., a xenon lamp) that mimics natural sunlight, according to ICH Q1B guidelines.

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At specified intervals, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.

  • Compare the degradation profiles to assess the impact of light.

Visualizations

5.1. Experimental Workflow Diagrams

The following diagrams illustrate the workflows for determining solubility and stability.

Solubility_Workflow cluster_qualitative Qualitative Solubility cluster_quantitative Quantitative Solubility (Shake-Flask) qual_start Weigh Compound qual_add_solvent Add Solvent qual_start->qual_add_solvent qual_agitate Agitate qual_add_solvent->qual_agitate qual_observe Observe qual_agitate->qual_observe qual_categorize Categorize Solubility qual_observe->qual_categorize quant_start Prepare Saturated Solution quant_equilibrate Equilibrate (24-48h) quant_start->quant_equilibrate quant_sample Withdraw Supernatant quant_equilibrate->quant_sample quant_filter Filter quant_sample->quant_filter quant_analyze Analyze (e.g., HPLC) quant_filter->quant_analyze quant_calculate Calculate Solubility quant_analyze->quant_calculate

Caption: Workflow for Solubility Determination.

Stability_Workflow cluster_hydrolytic Hydrolytic Stability cluster_thermal Thermal Stability cluster_photo Photostability hydro_start Prepare Buffered Solutions (pH 4, 7, 9) hydro_incubate Incubate at Constant T hydro_start->hydro_incubate hydro_sample Sample at Time Intervals hydro_incubate->hydro_sample hydro_quench Quench Reaction hydro_sample->hydro_quench hydro_analyze Analyze (HPLC) hydro_quench->hydro_analyze thermal_start Expose Solid to High T thermal_sample Sample at Time Intervals thermal_start->thermal_sample thermal_dissolve Dissolve in Solvent thermal_sample->thermal_dissolve thermal_analyze Analyze (HPLC) thermal_dissolve->thermal_analyze photo_start Expose Solid & Solution to Light photo_sample Sample at Time Intervals photo_start->photo_sample photo_dark Dark Control photo_dark->photo_sample photo_analyze Analyze (HPLC) photo_sample->photo_analyze

Caption: Workflow for Stability Assessment.

Conclusion

Navigating the Safety Landscape of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No comprehensive, verified Safety Data Sheet (SDS) for ethyl (2Z)-2-cyano-2-methoxyiminoacetate or its (E)-isomer (CAS 57336-63-7) is readily available in public databases. The following safety and handling information is therefore based on the closely related analogue, ethyl 2-cyano-2-(hydroxyimino)acetate (CAS: 3849-21-6) . While structurally similar, the toxicological and physical properties may differ. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with internal risk assessments and, where possible, direct testing.

Executive Summary

This technical guide provides an in-depth overview of the known safety, handling, and emergency protocols relevant to this compound, based on data from its analogue, ethyl 2-cyano-2-(hydroxyimino)acetate. The compound is classified as hazardous, with potential for acute oral toxicity, skin and eye irritation, and respiratory tract irritation. Adherence to strict laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory. This document outlines the necessary precautions, emergency procedures, and data-backed hazard information to ensure safe handling in a research and development setting.

Hazard Identification and Classification

Based on the available data for the hydroxyimino analogue, the compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]

Signal Word: Warning[1]

Hazard Pictograms:

alt text

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of the hydroxyimino analogue are limited but provide a baseline for handling and storage considerations.

PropertyValueSource
CAS Number 3849-21-6MedChemExpress[1], Fisher Scientific[4]
Molecular Formula C₅H₆N₂O₃MedChemExpress[1]
Molecular Weight 142.11 g/mol PubChem[5]
Appearance Solid, Off-white to light yellow powderMedChemExpress[6]
Melting Point 130-132 °CAAPPTec[7]
Stability Stable under recommended storage conditionsMedChemExpress[1]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is essential to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should always precede handling, but the minimum required PPE includes:

  • Eye Protection: Safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][4]

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) inspected for integrity before use.[1]

  • Skin and Body Protection: A laboratory coat or impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: To be used in a well-ventilated area, preferably within a chemical fume hood.[1][8] If dust or aerosols are generated and engineering controls are insufficient, a suitable respirator should be worn.[1]

Handling Procedures
  • Engineering Controls: Handle exclusively in a well-ventilated area with local exhaust ventilation, such as a certified chemical fume hood.[1][8] Eyewash stations and safety showers must be readily accessible.[1]

  • General Hygiene: Avoid all personal contact, including inhalation of dust or fumes.[8] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

  • Dispensing: Avoid generating dust.[1] Use appropriate tools for weighing and transferring solids.

Storage Conditions
  • Container: Keep in a tightly closed container.[3]

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible substances.[9]

  • Incompatibilities: Avoid strong acids, strong bases, and strong oxidizing/reducing agents.[1][4]

Emergency and First-Aid Procedures

Rapid and appropriate response is critical in the event of an exposure or spill.

First-Aid Measures
Exposure RouteProtocol
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth with water.[1] Do NOT induce vomiting.[1]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR) if trained.[1] Seek immediate medical attention.
Skin Contact IF ON SKIN: Wash with plenty of soap and water.[1][3] Remove contaminated clothing and shoes immediately.[1] If skin irritation occurs, get medical advice/attention.[3]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.
Spill and Leak Management
  • Containment: Evacuate personnel from the immediate area. Prevent further leakage or spillage if it is safe to do so.[1] Avoid allowing the substance to enter drains or water courses.[1]

  • Cleanup: For solid spills, sweep up the material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[8] For solutions, absorb with a finely-powdered, liquid-binding material (e.g., diatomite, universal binders).[1]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol and dispose of contaminated materials according to regulations.[1]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[1]

  • Specific Hazards: During combustion, the substance may emit irritant and toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[4][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

Logical Workflows

The following diagrams illustrate key decision-making processes for handling and emergency response.

G General Handling Workflow start Prepare to Handle Chemical assess Conduct Risk Assessment start->assess ppe Select & Don PPE (Goggles, Gloves, Lab Coat) assess->ppe eng Verify Engineering Controls (Fume Hood, Eyewash) ppe->eng handle Perform Work in Fume Hood eng->handle cleanup Clean Work Area & Decontaminate Equipment handle->cleanup dispose Dispose of Waste Properly cleanup->dispose end Work Complete dispose->end

Caption: General workflow for safely handling the chemical.

Caption: Decision workflow for responding to a chemical spill.

References

Methodological & Application

Application Notes: The Role of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate in Cephalosporin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl (2Z)-2-cyano-2-methoxyiminoacetate and its derivatives are pivotal intermediates in the synthesis of the acyl side chains of numerous third-generation cephalosporin antibiotics. This side chain is crucial for the drug's antibacterial spectrum and potency. The methoxyimino group, in particular, confers stability against β-lactamase enzymes, which are a primary mechanism of bacterial resistance. These application notes provide an overview of the utility of this compound in the synthesis of cephalosporins, with a focus on ceftriaxone.

The core reaction involves the acylation of the 7-amino group of the cephalosporin nucleus, such as 7-aminocephalosporanic acid (7-ACA) or its derivatives, with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain. While various activating groups are employed, the fundamental methoxyiminoacetate structure is a recurring motif.

Experimental Protocols

The following protocols are representative of the synthesis of third-generation cephalosporins. While specific starting materials for the side chain may vary (e.g., use of an activated 2-mercaptobenzothiazolyl ester), the general principles and procedures for the acylation of the cephalosporin core are applicable.

Protocol 1: Synthesis of Ceftriaxone via Acylation

This protocol describes the synthesis of ceftriaxone by reacting 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazine-3-yl) thiomethyl] cephalosporanic acid (7-ACT) with an activated methoxyiminoacetate side chain.[1]

Materials:

  • 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazine-3-yl) thiomethyl] cephalosporanic acid (7-ACT)

  • 2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (MAEM)[1]

  • Triethylamine

  • Dichloromethane

  • Thiourea[2]

  • Sodium Bicarbonate[2]

  • Ethyl Acetate[2]

  • Isopropyl Alcohol[2]

  • Formic Acid[2]

  • Acetone[2]

  • Sodium 2-ethylhexanoate[2]

Procedure:

  • Silylation of 7-ACT (if required): In a suitable reactor, suspend 7-ACT in dichloromethane. Add hexamethyldisilazane and trimethylchlorosilane and reflux for completion of silylation.[2]

  • Acylation: Cool the silylated 7-ACT solution to a low temperature (-80 to -50 °C). Add the activated side chain, such as 2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (MAEM), to the reaction mixture.[1][2] Add a base, such as dimethylaniline, and monitor the reaction by HPLC until completion.[2]

  • Work-up and Cyclization: Upon completion, add water and THF at room temperature, stir, and separate the organic layer.[2] To the organic layer, add a solution of thiourea and sodium bicarbonate in water.[2] Stir the mixture at 5-10 °C, maintaining the pH around 5.5 with sodium bicarbonate solution.[2] Monitor the reaction by HPLC.[2]

  • Isolation of Ceftriaxone Acid: After the reaction, separate the aqueous layer, treat with activated carbon, and filter.[2] To the filtrate, add ethyl acetate and isopropyl alcohol.[2] Gradually adjust the pH to 2.8 with formic acid to precipitate the ceftriaxone acid as a white solid.[2] Filter the product and dry under reduced pressure.[2]

  • Formation of Ceftriaxone Disodium Salt: Dissolve the ceftriaxone acid in water using triethylamine to a pH of 5.5-6.0.[2] Treat with activated carbon, filter, and wash. To the filtrate, add a solution of 2-ethyl sodium hexanoate in acetone to precipitate the ceftriaxone disodium salt.[2] Cool the slurry, stir, filter the product, wash with acetone, and dry under reduced pressure.[2]

Quantitative Data

The following table summarizes the yield and purity data from various synthetic approaches for cephalosporins, highlighting the efficiency of different activating esters for the methoxyiminoacetate side chain.

ProductActivating EsterYield (%)Purity (%)Reference
Ceftriaxone2-Mercaptobenzothiazolyl ester92.590.1[3]
CeftriaxoneANPTA (a phosphonate active ester)97.895.7[3]
Ceftriaxone AcidNot specified51.25-[2]
Ceftriaxone DisodiumNot specified77-[2]

Visualizations

Diagram 1: General Synthesis Pathway of Ceftriaxone

Ceftriaxone_Synthesis Activated_Side_Chain Activated Methoxyiminoacetate Side Chain (e.g., MAEM) Acylation Acylation Activated_Side_Chain->Acylation Intermediate Acylated Intermediate Acylation->Intermediate Cyclization Cyclization Intermediate->Cyclization Thiourea Thiourea Thiourea->Cyclization Ceftriaxone_Acid Ceftriaxone Acid Cyclization->Ceftriaxone_Acid Sodium_Salt_Formation Salt Formation (e.g., with Sodium 2-ethylhexanoate) Ceftriaxone_Acid->Sodium_Salt_Formation Ceftriaxone_Disodium Ceftriaxone Disodium Sodium_Salt_Formation->Ceftriaxone_Disodium

Caption: General synthetic pathway for Ceftriaxone.

Diagram 2: Experimental Workflow for Ceftriaxone Synthesis

Ceftriaxone_Workflow Acylation 1. Acylation in Dichloromethane (-80 to -50 °C) Workup1 2. Aqueous Work-up and Organic Layer Separation Acylation->Workup1 Cyclization 3. Cyclization with Thiourea (5-10 °C, pH 5.5) Workup1->Cyclization Isolation 4. Isolation of Ceftriaxone Acid (pH 2.8) Cyclization->Isolation Salt_Formation 5. Conversion to Disodium Salt Isolation->Salt_Formation Final_Product End: Ceftriaxone Disodium Salt_Formation->Final_Product

Caption: Experimental workflow for Ceftriaxone synthesis.

References

Application Notes and Protocols for Oxime-Based Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Ethyl (2Z)-2-cyano-2-methoxyiminoacetate and its Analogs as Peptide Coupling Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical structure this compound represents an O-methylated derivative of the well-known peptide coupling additive, OxymaPure®. A thorough review of the scientific literature indicates that this specific methoxy derivative is not utilized as a conventional peptide coupling additive. The key to the function of additives like OxymaPure® is the presence of an acidic N-hydroxy (-N-OH) group. This group is essential for reacting with carbodiimide-activated carboxylic acids to form a highly reactive O-acylisourea intermediate, which in turn effectively suppresses racemization and promotes efficient amide bond formation.

Since this compound lacks this acidic proton due to the methylation of the hydroxyl group, it cannot function as a traditional additive in the same manner. However, the core chemical scaffold of this molecule is central to a highly important class of modern coupling reagents. This document will focus on the parent compound, OxymaPure® (ethyl (2Z)-2-cyano-2-hydroxyiminoacetate) , and its evolution into standalone uronium-type reagents like COMU , where the oxime is effectively O-substituted within a larger molecular structure.

Part 1: OxymaPure® as a Peptide Coupling Additive

OxymaPure® has emerged as a superior and safer alternative to the classic, and potentially explosive, benzotriazole-based additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).[1][2] It is used in conjunction with carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC).

Key Advantages of OxymaPure®:
  • High Safety Profile: It is non-explosive and has a significantly lower allergenic potential compared to benzotriazole-based reagents.[1][3]

  • Excellent Racemization Suppression: OxymaPure® is highly effective at minimizing the loss of stereochemical integrity during peptide bond formation, particularly for sensitive amino acids.[4][5]

  • High Coupling Efficiency: It leads to high yields in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[6]

  • "Green" Chemistry: It is compatible with a range of more environmentally friendly solvents.[7]

Mechanism of Action

The primary role of OxymaPure® is to intercept the highly reactive O-acylisourea intermediate formed from the reaction of a carboxylic acid with a carbodiimide. This interception forms an active ester (Oxyma-ester) that is more stable than the O-acylisourea but highly reactive towards the amine nucleophile, leading to efficient peptide bond formation with minimal side reactions.[2]

G cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea (Highly Reactive Intermediate) R-COOH->O-Acylisourea + Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O-Acylisourea Oxyma-Ester Oxyma Active Ester (More Stable Intermediate) O-Acylisourea->Oxyma-Ester + OxymaPure (Suppresses Racemization) OxymaPure OxymaPure (Additive) Peptide Peptide Bond (R-CO-NH-R') Oxyma-Ester->Peptide + R'-NH2 Amine R'-NH2 (N-terminus of Peptide) Amine->Peptide

Figure 1: Mechanism of OxymaPure-assisted peptide coupling.
Quantitative Data Comparison

The following table summarizes the performance of OxymaPure® in comparison to other common coupling additives in specific peptide synthesis models.

Peptide Fragment SynthesizedCoupling AdditiveCoupling ReagentYield (%)Racemization (%) (D-Isomer)Reference
Z-Phg-Pro-NH₂HOAtDIC91.53.9[4]
Z-Phg-Pro-NH₂HOBtDIC94.311.0[4]
Z-Phg-Pro-NH₂ OxymaPure® DIC 94.4 0.9 [4]
H-Gly-His-Phe-NH₂OxymaPure®DIC-3.0[4]
H-Gly-His-Phe-NH₂ Oxyma-B *DIC - 1.0 [4]

Note: Oxyma-B is a related, high-performing oxime additive, not to be confused with the user's query.

Part 2: Experimental Protocols

Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure®

This protocol describes a standard coupling cycle for Fmoc-based SPPS.

G start Start with Resin-Bound Peptide (Free N-terminus) prepare_coupling Prepare Coupling Solution: 1. Dissolve Fmoc-Amino Acid (3 eq) and OxymaPure (3 eq) in DMF. 2. Add DIC (3 eq). start->prepare_coupling preactivate Pre-activate for 1-5 minutes at RT. prepare_coupling->preactivate couple Add activated mixture to resin. Agitate for 1-2 hours. preactivate->couple wash1 Wash Resin (DMF, DCM, DMF) couple->wash1 deprotect Fmoc Deprotection: Add 20% Piperidine in DMF. Agitate for 10-20 minutes. wash1->deprotect wash2 Wash Resin (DMF, DCM, DMF) deprotect->wash2 end Ready for Next Coupling Cycle or Final Cleavage wash2->end

Figure 2: SPPS workflow for a single coupling cycle.

Materials:

  • Fmoc-protected amino acid (3 equivalents relative to resin loading)

  • OxymaPure® (3 eq.)

  • DIC (3 eq.)

  • Resin with free N-terminal amine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF, DCM, and then DMF again.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid and OxymaPure® in DMF.

  • Activation: Add DIC to the amino acid/OxymaPure® solution and allow it to pre-activate for 1-5 minutes at room temperature.

  • Coupling Reaction: Add the activated coupling solution to the washed, deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and DMF to remove excess reagents and byproducts.

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

Part 3: COMU - An Oxyma-Based Uronium Salt Coupling Reagent

COMU is a third-generation uronium-type coupling reagent that incorporates the OxymaPure® moiety into its structure.[1] This creates a standalone reagent that does not require the separate addition of a carbodiimide.

Key Advantages of COMU:
  • High Reactivity: COMU is one of the most reactive coupling reagents available, often showing efficiency comparable to or greater than HATU.[3][8]

  • Improved Solubility: The morpholino group enhances its solubility in a wide range of solvents.[7]

  • Water-Soluble Byproducts: The byproducts of the COMU reaction are water-soluble, which simplifies purification, especially in solution-phase synthesis.[1]

  • Visual Reaction Monitoring: The reaction mixture often changes color, providing a visual cue for reaction progression.[9]

  • Reduced Base Requirement: COMU performs well with only one equivalent of base, which can help minimize base-catalyzed side reactions like racemization.[7]

Figure 3: COMU reagent overview.
Protocol 3.1: Solution-Phase Peptide Coupling using COMU

Materials:

  • N-protected amino acid (1 eq.)

  • Amino component (e.g., amino acid ester hydrochloride) (1 eq.)

  • COMU (1 eq.)

  • Diisopropylethylamine (DIEA) (2-3 eq.)

  • DMF or other suitable solvent (e.g., Ethyl Acetate)

Procedure:

  • Reactant Mixture: Dissolve the N-protected amino acid, the amino component, and DIEA in DMF in a reaction vessel. If the amino component is a hydrochloride salt, use 3 equivalents of DIEA.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation: Add COMU (1 eq.) to the cooled mixture with stirring.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Perform aqueous washes with 1N HCl, 1N NaHCO₃, and saturated NaCl (brine) to remove water-soluble byproducts and excess base.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude peptide product, which can then be purified by chromatography or crystallization.[9]

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific peptide sequences and substrates. Always consult relevant safety data sheets (SDS) before handling any chemical reagents.

References

Application Notes and Protocols for Amide Bond Formation Using Oxyma-Based Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for amide bond formation utilizing coupling reagents derived from ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma. Oxyma-based reagents have emerged as safer and highly efficient alternatives to traditional coupling additives like HOBt and HOAt, which are known to have explosive properties.[1][2] These reagents are widely employed in the synthesis of peptides, small molecule amides, esters, and thioesters, finding significant application in drug discovery and development.

One of the most prominent third-generation uronium-type coupling reagents based on Oxyma is COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate).[3][4] COMU incorporates the Oxyma moiety directly into its structure, leading to high coupling efficiencies, low racemization, and enhanced safety profiles.[1][4] Other notable Oxyma-derivatives include TCBOXY and Boc-Oxyma, which also offer excellent performance in amide bond formation.[5]

Data Presentation

The following tables summarize typical reaction conditions for amide bond formation using various Oxyma-based coupling reagents in both solution-phase and solid-phase synthesis.

Table 1: Solution-Phase Amide Bond Formation

Coupling ReagentCarboxylic Acid (equiv)Amine (equiv)Coupling Reagent (equiv)Base (equiv)SolventTemperature (°C)Time (h)
COMU1112 (DIEA)DMF0 to rt3-4
TCBOXY11.211.5 (DIPEA), 0.3 (DMAP)DCMrt0.1-0.5
Boc-Oxyma1111 (DIPEA)DCM0 to rt1-2
o-NosylOXY11.211 (DIPEA)DCMrt0.5-2

Table 2: Solid-Phase Peptide Synthesis (SPPS)

Coupling ReagentN-Protected Amino Acid (equiv)Coupling Reagent (equiv)Base (equiv)SolventActivation Time (min)Coupling Time (min)
COMU336 (DIEA)DMF110-30
TCBOXY1.513 (DIPEA), 0.3 (DMAP)DMF/DCM5120-240

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Amide Coupling using COMU [3]

  • To a solution of the N-protected amino acid (1 equiv), the amino component (1 equiv), and a base such as diisopropylethylamine (DIEA) (2 equiv) in dimethylformamide (DMF), add COMU (1 equiv) at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, followed by stirring at room temperature for 2–3 hours. The progress of the reaction can often be monitored by a color change from yellow to colorless.[3]

  • Upon completion, dilute the mixture with ethyl acetate.

  • Perform an aqueous workup by washing sequentially with 1 N HCl, 1 N NaHCO3, and saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purify the crude product by chromatography if necessary.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using COMU [3][6]

  • Swell the amino-functionalized resin in DMF.

  • In a separate vessel, pre-activate the N-protected amino acid (3 equiv) with COMU (3 equiv) and DIEA (6 equiv) in DMF for 1 minute.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 10–30 minutes at room temperature with gentle agitation. For sterically hindered amino acids, the coupling time can be extended to 1 hour, and a double coupling may be performed.[3]

  • After coupling, filter the resin and wash thoroughly with DMF to remove excess reagents and byproducts.

  • Proceed with the deprotection of the N-terminal protecting group to continue the peptide chain elongation.

Protocol 3: Amide Synthesis using TCBOXY [5]

  • To a solution of the carboxylic acid (1 equiv), 4-dimethylaminopyridine (DMAP) (0.3 equiv), and N,N-diisopropylethylamine (DIPEA) (1.5 equiv) in dichloromethane (DCM), add TCBOXY (1 equiv).

  • Stir the mixture for 3–5 minutes for pre-activation.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Stir at room temperature for 5–30 minutes.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase with 5% HCl and 5% NaHCO3.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the amide product.

Visualizations

Amide_Bond_Formation_Workflow cluster_reactants Reactant Preparation cluster_activation Activation Step cluster_coupling Coupling Reaction Carboxylic_Acid Carboxylic Acid Active_Ester Activated Carboxylic Acid (Active Ester Intermediate) Carboxylic_Acid->Active_Ester Activation Amine Amine Amide_Product Amide Product Amine->Amide_Product Coupling_Reagent Oxyma-based Reagent (e.g., COMU) Coupling_Reagent->Active_Ester Base Base (e.g., DIEA) Base->Active_Ester Solvent Solvent (e.g., DMF) Solvent->Active_Ester Active_Ester->Amide_Product Nucleophilic Attack Byproducts Byproducts Active_Ester->Byproducts SPPS_Cycle Resin Resin-Bound Amino Acid/Peptide Deprotection N-alpha-Deprotection (e.g., Piperidine in DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling: - N-alpha-protected Amino Acid - COMU - Base (DIEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Elongated_Peptide Resin-Bound Elongated Peptide Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

References

The Pivotal Role of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl (2Z)-2-cyano-2-methoxyiminoacetate stands as a critical building block in the synthesis of a significant class of modern agrochemicals, particularly the strobilurin fungicides. Its unique chemical structure, featuring a cyano group, a methoxyimino moiety, and an ethyl ester, provides a versatile scaffold for the construction of complex active ingredients that protect a wide range of crops from fungal diseases. This document provides a detailed overview of its application, supported by experimental protocols and quantitative data, to aid researchers in the field of agrochemical development.

Application in Strobilurin Fungicide Synthesis

The primary application of this compound is as a key intermediate in the production of strobilurin fungicides. These fungicides are renowned for their broad-spectrum activity and are inspired by a natural product, strobilurin A. They function by inhibiting mitochondrial respiration in fungi, effectively halting their energy supply.

Synthesis of Trifloxystrobin

Trifloxystrobin is a prominent strobilurin fungicide where this compound or its methyl analog plays a crucial role. The synthesis involves several key transformations where the core structure of the intermediate is incorporated into the final fungicidal molecule. The general synthetic strategy often involves the reaction of a substituted phenylacetic acid derivative, which is then converted to the methoxyimino acetate moiety.

A crucial step in the synthesis of trifloxystrobin is the bromination of an intermediate like (E)-methyl 2-(2-methylphenyl)-2-(methoxyimino)acetate to yield (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate. This brominated intermediate is then reacted with other precursors to build the final trifloxystrobin molecule. Recent advancements have focused on optimizing this bromination step to improve yield and reduce byproducts. For instance, a continuous-flow photobromination/debromination cascade has been developed, achieving a high yield of the desired monobrominated intermediate.[1][2]

Experimental Protocols

The following protocols are synthesized from various patented and published methods for the synthesis of strobilurin fungicide intermediates.

Protocol 1: Synthesis of (E)-2-oxime-o-methylphenylacetic acid

This protocol describes the initial step in the synthesis of a key precursor for trifloxystrobin.

Materials:

  • 2-oxime-o-methylphenylacetonitrile

  • Sodium hydroxide

  • Methanol

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • In a reaction flask, combine 2-oxime-o-methylphenylacetonitrile (64.1 g, 0.4 mol), sodium hydroxide (36.6 g, 0.916 mol), 120 ml of methanol, and 100 ml of water.

  • Heat the mixture to reflux. Methanol is intermittently distilled off, causing the internal temperature of the system to rise to approximately 106 °C over about 6 hours.

  • Cool the reaction mixture to 0 °C.

  • Slowly add 43 ml of concentrated hydrochloric acid (0.51 mol) dropwise while stirring.

  • The resulting solution is directly concentrated and distilled to remove water.

  • The residue is dried to obtain (E)-2-oxime-o-methylphenylacetic acid monosodium salt, which can be used in the next step without further purification. The purity as determined by HPLC is typically around 99%.[3]

Protocol 2: Bromination of (E)-methyl 2-(2-methylphenyl)-2-(methoxyimino)acetate

This protocol details the bromination step to produce a key trifloxystrobin intermediate.

Materials:

  • (E)-methyl 2-(2-methylphenyl)-2-(methoxyimino)acetate (41.11 g)

  • Carbon tetrachloride (414.46 g total)

  • Benzoyl peroxide (1.24 g)

  • Liquid bromine (35.2 g)

  • Hydrogen peroxide (25% mass fraction, 12.43 g)

Procedure:

  • In a reactor, dissolve (E)-methyl 2-(2-methylphenyl)-2-(methoxyimino)acetate in 276.31 g of carbon tetrachloride.

  • Add benzoyl peroxide and stir the mixture while heating to 60°C.

  • Prepare a solution of liquid bromine in 138.15 g of carbon tetrachloride and add it to the reactor.

  • Maintain the reaction at 60°C with stirring.

  • Once the color of the reaction solution turns light yellow, add the hydrogen peroxide solution.

  • Increase the temperature to 68°C and continue stirring under heat to complete the reaction.[4]

Quantitative Data Summary

The following table summarizes key quantitative data from the synthesis of trifloxystrobin intermediates.

Intermediate ProductStarting MaterialKey ReagentsReaction ConditionsYieldPurityReference
(E)-2-oxime-o-methylphenylacetic acid2-oxime-o-methylphenylacetonitrileNaOH, Methanol, HClReflux, 106°C, 6h95%>99% (trans configuration)[3]
(E)-Methyl-2-(2-broMoMethylphenyl)-2-MethoxyiMinoacetate (MBPA)(E)-Methy-2-(methoxyimino)-2-(o-toly) acetateBromine, AIBN/BPO or lightContinuous-flow photobromination94.2%-[1]

Synthesis Pathway and Experimental Workflow

The synthesis of strobilurin fungicides is a multi-step process. The following diagrams illustrate a generalized synthetic pathway for trifloxystrobin and a workflow for its intermediate synthesis.

Trifloxystrobin_Synthesis_Pathway A 2-Oxime-o-tolylacetonitrile B (E)-2-(methoxyimino)-o-methyl phenylacetic acid methyl ester A->B Hydrolysis & Methylation C Trifloxystrobin Intermediate ((E)-2-(methoxyimino)-methyl o-phenylacetate) B->C Further Reactions D Trifloxystrobin C->D Final Assembly

Caption: Generalized synthetic pathway for Trifloxystrobin.

Experimental_Workflow_Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Starting Material ((E)-methyl 2-(2-methylphenyl)-2-(methoxyimino)acetate) B Add Initiator (Benzoyl Peroxide) A->B C Heat to 60°C B->C D Add Bromine Solution C->D E Maintain at 60°C D->E F Add Hydrogen Peroxide E->F G Heat to 68°C F->G H Isolate Product G->H

Caption: Experimental workflow for the bromination of a Trifloxystrobin intermediate.

Mode of Action: Inhibition of Mitochondrial Respiration

Strobilurin fungicides, including those synthesized from this compound, act by inhibiting mitochondrial respiration.[5] They specifically target the Quinone outside (Qo) binding site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[5] This binding blocks the transfer of electrons, thereby preventing the production of ATP, the essential energy currency of the cell. This disruption of energy production is lethal to the fungus.

Mode_of_Action Strobilurin Strobilurin Fungicide ComplexIII Cytochrome bc1 Complex (Complex III) Strobilurin->ComplexIII Binds to Qo site ElectronTransport Electron Transport Chain ComplexIII->ElectronTransport Part of ATP_Production ATP Production ComplexIII->ATP_Production Inhibits ElectronTransport->ATP_Production Drives FungalGrowth Fungal Growth & Respiration ATP_Production->FungalGrowth Required for

Caption: Mode of action of strobilurin fungicides.

Conclusion

This compound is a cornerstone intermediate in the synthesis of highly effective strobilurin fungicides. Understanding its reactivity and the synthetic pathways in which it is employed is crucial for the development of new and improved agrochemicals. The protocols and data presented here provide a valuable resource for researchers working to address the ongoing challenges of crop protection. Further research into optimizing synthetic routes and exploring novel derivatives based on this versatile scaffold holds significant promise for the future of agriculture.

References

Application Notes and Protocols for the Acylation of 7-Aminocephalosporanic Acid (7-ACA) using Ethyl (2Z)-2-cyano-2-methoxyiminoacetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the acylation of 7-aminocephalosporanic acid (7-ACA), a critical step in the semi-synthesis of third-generation cephalosporin antibiotics. The core of this procedure involves the use of an activated derivative of ethyl (2Z)-2-cyano-2-methoxyiminoacetate to introduce the characteristic side chain found in antibiotics like Cefotaxime. This process is a cornerstone in the development of potent, broad-spectrum antibacterial agents.

The (Z)-methoxyimino group at the C-7 side chain of cephalosporins significantly enhances their stability against β-lactamase enzymes, a common mechanism of bacterial resistance.[1] The aminothiazole ring, another key structural feature, is typically introduced via the acylation of the 7-amino group of the cephalosporin nucleus.[2]

Experimental Data Summary

The following table summarizes typical reaction parameters and outcomes for the acylation of 7-ACA with activated side-chain precursors. The data is compiled from various reported syntheses of cephalosporin antibiotics.

ParameterValueReference
Starting Materials 7-Aminocephalosporanic Acid (7-ACA)[1][2]
Activated Acylating Agent*[2]
Reaction Type Acylation (Amidation)[2]
Solvent System Aqueous solution or Dichloromethane[2][3]
Reaction Temperature -80°C to 25°C (Step-dependent)[3]
pH Control Maintained around 5.5[3]
Yield (Synthesis Phase) 73-80%[2]
Overall Yield 45-47%[2]
Purity of Final Product >98%[2]

*Note: The activated acylating agent is typically a derivative of this compound, such as an acyl chloride, to facilitate the reaction with the amino group of 7-ACA.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a cephalosporin antibiotic via the acylation of 7-ACA.

experimental_workflow cluster_activation Side-Chain Activation cluster_acylation Acylation Reaction cluster_purification Purification and Isolation start Ethyl (2Z)-2-cyano-2- methoxyiminoacetate Derivative activation Activation (e.g., with Thionyl Chloride) start->activation acyl_chloride Activated Acyl Chloride activation->acyl_chloride reaction Acylation in Aqueous/Organic Solvent acyl_chloride->reaction seven_aca 7-Aminocephalosporanic Acid (7-ACA) seven_aca->reaction crude_product Crude Cephalosporin Product reaction->crude_product purification Purification (e.g., Crystallization, Chromatography) crude_product->purification final_product Final Cephalosporin Antibiotic purification->final_product

General workflow for cephalosporin synthesis.

Detailed Experimental Protocol: Acylation of 7-ACA

This protocol is a representative procedure for the acylation of 7-aminocephalosporanic acid with an activated form of an aminothiazolyl-methoxyimino acetic acid side chain, derived from this compound.

Materials:

  • 7-Aminocephalosporanic Acid (7-ACA)

  • Activated acylating agent (e.g., 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride)

  • Dichloromethane (DCM)

  • Aqueous sodium bicarbonate solution

  • Dilute hydrochloric acid

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask with a stirrer

  • Dropping funnel

  • Ice bath

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Preparation of the 7-ACA Solution:

    • Suspend 7-aminocephalosporanic acid (7-ACA) in a suitable solvent system, such as a mixture of water and an organic solvent like dichloromethane, in a round-bottom flask.[3]

    • Cool the suspension in an ice bath to maintain a low temperature during the reaction.

  • Acylation Reaction:

    • Dissolve the activated acylating agent (the acyl chloride derivative) in a suitable organic solvent like dichloromethane.

    • Slowly add the solution of the acylating agent to the cooled 7-ACA suspension with vigorous stirring.[2]

    • Monitor the pH of the reaction mixture and maintain it in a slightly acidic to neutral range (e.g., pH 5.5) by the controlled addition of a base, such as a sodium bicarbonate solution.[3]

    • Continue stirring the reaction mixture at a low temperature for several hours until the reaction is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC).[4]

  • Work-up and Isolation:

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic phase successively with dilute hydrochloric acid, aqueous sodium bicarbonate solution, and water to remove unreacted starting materials and by-products.[4]

    • Dry the organic layer over anhydrous sodium sulfate and then filter.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Purification:

    • The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane.[4]

    • Filter the purified solid product, wash with a cold solvent, and dry under vacuum.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2] The purity can also be assessed by High-Performance Liquid Chromatography (HPLC).[3]

Signaling Pathway and Mechanism of Action

While the synthesis itself is a chemical process, the resulting cephalosporin antibiotics have a well-defined biological mechanism of action. They inhibit bacterial cell wall synthesis by acylating the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

mechanism_of_action cluster_bacteria Bacterial Cell cephalosporin Cephalosporin (e.g., Cefotaxime) pbp Penicillin-Binding Protein (PBP) cephalosporin->pbp Acylation inhibition Inhibition of Transpeptidation pbp->inhibition cell_wall_synthesis Peptidoglycan Cross-linking pbp->cell_wall_synthesis bactericidal_effect Cell Lysis & Bacterial Death inhibition->bactericidal_effect cell_wall_synthesis->bactericidal_effect Leads to cell integrity

Mechanism of action of cephalosporin antibiotics.

Disclaimer: This protocol is intended as a general guideline. Researchers should consult relevant literature and adapt the procedure as necessary for their specific substrates and laboratory conditions. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes & Protocols for the Quantification of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl (2Z)-2-cyano-2-methoxyiminoacetate is a key intermediate in the synthesis of several third-generation cephalosporin antibiotics, such as Cefotaxime and Cefditoren. Accurate quantification of this intermediate is crucial for monitoring reaction progress, ensuring product quality, and optimizing synthesis yields in pharmaceutical development and manufacturing. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established analytical techniques for related cephalosporin compounds and their precursors.

I. High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds. The following method is adapted from validated procedures for cephalosporin antibiotics and is suitable for the quantification of this compound.

1.1. Principle

The method utilizes a C18 stationary phase to separate the analyte from impurities based on its hydrophobicity. An isocratic mobile phase consisting of a buffered organic solvent mixture ensures consistent elution and quantification. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

1.2. Data Presentation: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time Approximately 10 minutes

1.3. Experimental Protocol: HPLC Analysis

1.3.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

1.3.2. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase by sonication for 15-20 minutes before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

1.3.3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

1.4. Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_buffer Prepare Phosphate Buffer (pH 3.0) prep_mobile Prepare Mobile Phase (ACN:Buffer) prep_buffer->prep_mobile equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solutions inject Inject Standards & Sample prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject equilibrate->inject run Run Chromatography inject->run detect UV Detection at 230 nm run->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC quantification of the target analyte.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. The following method provides a framework for the analysis of this compound.

2.1. Principle

The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion count can be used for quantification.

2.2. Data Presentation: GC-MS Method Parameters

ParameterRecommended Conditions
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial temp 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

2.3. Experimental Protocol: GC-MS Analysis

2.3.1. Reagents and Materials

  • This compound reference standard

  • Ethyl acetate (GC grade or higher)

  • Internal Standard (e.g., a stable, deuterated analog or a compound with similar chemical properties but different retention time)

2.3.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with ethyl acetate to cover the expected sample concentration range. Add a fixed amount of the internal standard to each calibration standard.

  • Sample Preparation: Dissolve a known amount of the sample in ethyl acetate. Add the same fixed amount of the internal standard as in the calibration standards. Vortex the solution to ensure homogeneity.

2.3.3. GC-MS Procedure

  • Set up the GC-MS instrument with the parameters listed in Table 2.2.

  • Inject 1 µL of each calibration standard and the prepared sample solution into the GC-MS.

  • Acquire the data in full scan mode.

  • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Calculate the concentration of this compound in the sample using the calibration curve.

2.4. Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Calibration Standards with Internal Standard inject Inject into GC-MS prep_std->inject prep_sample Prepare Sample with Internal Standard prep_sample->inject separate GC Separation inject->separate ionize MS Ionization & Fragmentation separate->ionize detect Mass Detection ionize->detect identify Identify Peaks (RT & Mass Spectra) detect->identify integrate Integrate Peak Areas identify->integrate calibrate Construct Calibration Curve (Area Ratios) integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for GC-MS quantification of the target analyte.

III. Method Validation

To ensure the reliability of the analytical data, the chosen method (HPLC or GC-MS) should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The HPLC and GC-MS methods outlined in these application notes provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results obtained.

Application Note and Protocol: HPLC Analysis of Reactions Involving Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of reactions involving ethyl (2Z)-2-cyano-2-methoxyiminoacetate. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics like cefotaxime. Monitoring its reaction progress and purity is critical for ensuring the quality and efficacy of the final drug product.

Introduction

This compound is a crucial building block in organic synthesis. Its reactions, often involving acylation or coupling, require careful monitoring to optimize yield and minimize impurity formation. Reverse-phase HPLC is a powerful and widely used analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the starting material, intermediates, and final products. This application note details a robust HPLC method applicable to the analysis of reaction mixtures containing this compound.

Data Presentation

Table 1: HPLC Method Parameters for Analysis of Cefotaxime Sodium and Related Substances
ParameterCondition 1Condition 2
Column Hypersil BDS C18, 250 mm x 4.6 mm, 5 µmWaters XBridge Shield RP18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01M Ammonium acetate (pH 6.0 with acetic acid)20 mmol·L-1 Ammonium acetate (pH 6.25)-methanol (92:8)
Mobile Phase B Acetonitrile: Methanol (75:25 v/v)20 mmol·L-1 Ammonium acetate-methanol (60:40) (pH 6.25)
Gradient Gradient elutionGradient elution
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 235 nmPositive and negative ion scanning (m/z 150-900)
Injection Volume 20 µLNot specified
Column Temperature AmbientNot specified
Diluent WaterNot specified

Data synthesized from multiple sources providing typical HPLC conditions for related compound analysis.[1][2]

Experimental Protocols

Protocol 1: HPLC Analysis of Reaction Mixture

This protocol is designed for monitoring the progress of a reaction involving this compound.

1. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

  • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of mobile phase A or a mixture of acetonitrile and water). This prevents further reaction.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reverse-phase column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]

  • Mobile Phase:

    • Mobile Phase A: 0.01M ammonium acetate solution, with the pH adjusted to 6.0 using acetic acid.[2]

    • Mobile Phase B: A mixture of acetonitrile and methanol in a 75:25 v/v ratio.[2]

  • Gradient Program: A gradient elution is typically employed to separate compounds with a range of polarities. An example gradient is as follows:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
204060
254060
30955
35955
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient.

  • Detection: UV detection at 235 nm.[2]

  • Injection Volume: 20 µL.[2]

3. Data Analysis:

  • Integrate the peaks corresponding to the starting material, intermediates, and the final product.

  • Calculate the percentage conversion of the starting material and the formation of the product over time by comparing the peak areas at different time points.

  • The relative amounts of impurities can also be monitored.

Protocol 2: Purity Determination of this compound

This protocol is suitable for assessing the purity of a synthesized or purchased batch of this compound.

1. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of a reference standard of this compound and dissolve it in the diluent (e.g., water or mobile phase A) to obtain a stock solution of known concentration. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh a known amount of the sample to be analyzed and dissolve it in the diluent to a similar concentration as the primary standard.

  • Filter all solutions through a 0.45 µm syringe filter before use.

2. HPLC Analysis:

  • Use the same HPLC system and conditions as described in Protocol 1.

3. Data Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine its concentration from the calibration curve.

  • Calculate the purity of the sample using the following formula:

    • Purity (%) = (Concentration from calibration curve / Theoretical concentration) x 100

Mandatory Visualization

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_sampling Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction involving Ethyl (2Z)-2-cyano-2-methoxyiminoacetate Sampling Aliquot Withdrawal & Quenching Reaction->Sampling Time Points Filtration Filtration (0.45 µm) Sampling->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Data_Acquisition Data Acquisition (UV @ 235 nm) HPLC_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Analysis Purity Calculation & Reaction Progress Peak_Integration->Analysis

Caption: Workflow for HPLC analysis of a chemical reaction.

Synthesis_Pathway cluster_synthesis Illustrative Synthesis Pathway cluster_analysis HPLC Monitoring Points Start Starting Materials Intermediate Ethyl (2Z)-2-cyano-2- methoxyiminoacetate Start->Intermediate Synthesis Step 1 Product Cephalosporin (e.g., Cefotaxime) Intermediate->Product Acylation/Coupling Monitor1 Check Purity Intermediate->Monitor1 Monitor2 Monitor Reaction Product->Monitor2

Caption: Synthesis pathway and HPLC monitoring points.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the large-scale synthesis of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate, a key intermediate in the production of various pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the oximation of ethyl 2-cyanoacetate to yield ethyl (2Z)-2-cyano-2-hydroxyiminoacetate, followed by methylation to produce the final product. This guide offers a comprehensive overview of the required reagents, reaction conditions, and purification methods, supported by quantitative data and a detailed experimental workflow.

Introduction

This compound is a crucial building block in organic synthesis. Its functional groups, including an ester, a nitrile, and a methoxyimino group, allow for diverse chemical transformations, making it a valuable precursor for the synthesis of complex molecules. The protocols outlined below are designed to be scalable for industrial production, focusing on efficiency, yield, and purity.

Chemical Reaction Workflow

Synthesis_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Methylation A Ethyl 2-cyanoacetate C Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate A->C NaNO2, H3PO4/HCl Water, 20-40°C B Sodium Nitrite Phosphoric Acid / HCl E This compound C->E (CH3)2SO4, K2CO3 Acetone, 20-25°C D Dimethyl Sulfate Potassium Carbonate

The Versatility of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate in Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl (2Z)-2-cyano-2-methoxyiminoacetate is a highly versatile and valuable building block in the field of heterocyclic chemistry. Its unique combination of functional groups—a cyano group, a methoxyimino group, and an ethyl ester—provides multiple reaction sites, making it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds using this reagent.

Application Notes

This compound serves as a linchpin in the construction of various nitrogen- and sulfur-containing heterocycles. Its reactivity is primarily centered around the electrophilic character of the carbon atom of the cyano group and the carbon atom of the ester group, as well as the nucleophilic nature of the methoxyimino nitrogen. This allows for a range of cyclization and multicomponent reactions.

Key applications include:

  • Synthesis of Pyrazoles: The reaction with hydrazines is a cornerstone application, leading to the formation of highly substituted 5-aminopyrazoles. The regioselectivity of this reaction can often be controlled by the reaction conditions and the nature of the hydrazine substituent. These pyrazole derivatives are precursors to a variety of fused heterocyclic systems with potential therapeutic applications.

  • Synthesis of Pyridines: Through multicomponent reactions, typically involving a Michael acceptor such as a chalcone or an enone, and a source of ammonia, this compound can be used to construct substituted pyridine rings. These pyridine scaffolds are prevalent in numerous approved drugs.

  • Synthesis of Pyrimidines and Fused Pyrimidines: This reagent is instrumental in the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically a two-step process where a 5-aminopyrazole, synthesized from this compound, is further reacted with a β-dicarbonyl compound or its equivalent.[1][2]

  • Synthesis of Thiophenes: In the Gewald reaction, this compound, or its close analogs, can react with a ketone or aldehyde and elemental sulfur in the presence of a base to yield highly functionalized 2-aminothiophenes.[3][4] These thiophene derivatives are important intermediates in the synthesis of various bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

This protocol details the synthesis of a substituted 5-aminopyrazole, a key intermediate for more complex heterocyclic systems.

Reaction Scheme:

Materials:

  • This compound

  • Methylhydrazine (40% aqueous solution)

  • Toluene

  • Chilled brine

Procedure: [5]

  • In a reactor, dissolve this compound in toluene with stirring.

  • Transfer the methylhydrazine solution to a dropping funnel.

  • Cool the reactor with chilled brine to maintain a temperature of 20-25 °C.

  • Slowly add the methylhydrazine solution to the reactor, ensuring the temperature remains between 22-30 °C.

  • After the addition is complete, continue stirring at the same temperature for 1-3 hours.

  • Slowly heat the reaction mixture to reflux temperature and maintain reflux for 2 hours.

  • Cool the mixture to 9-10 °C.

  • Filter the resulting precipitate and dry the filter cake to obtain the pyrazole amine product.

Quantitative Data:

Reactant 1Reactant 2SolventReaction TimeTemperature (°C)Yield (%)Reference
Ethoxy methylene ethyl cyanoacetate40% aq. MethylhydrazineToluene1-3h (addition), 2h (reflux)22-30 (addition), RefluxHigh[5]

Note: The provided reference uses ethoxy methylene ethyl cyanoacetate, a closely related analog. The reaction with this compound is expected to proceed similarly.

Protocol 2: Multicomponent Synthesis of 7-Amino-6-cyano-5-aryl-2-(4-methoxyphenylamino)-N-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides

This protocol exemplifies the construction of a fused pyrimidine system from a pre-synthesized 5-aminopyrazole.

Reaction Scheme:

Materials: [2]

  • 5-Amino-3-(4-methoxyphenylamino)-N-aryl-1H-pyrazole-4-carboxamides

  • 2-(arylmethylene)malononitrile derivatives

  • Triethylamine

  • Absolute ethanol

Procedure: [2]

  • In a round-bottom flask, combine the 5-aminopyrazole derivative (0.01 mol) and the 2-(arylmethylene)malononitrile (0.01 mol) in absolute ethanol (30 ml).

  • Add a catalytic amount of triethylamine (four drops).

  • Reflux the reaction mixture for 6 hours.

  • After cooling, concentrate the solvent under reduced pressure.

  • Collect the solid product and recrystallize it from ethanol.

Quantitative Data:

5-Aminopyrazole Substituent (Aryl)Arylmethylene Substituent (Aryl)Reaction Time (h)Yield (%)Reference
Phenyl2-Chlorophenyl685[2]
4-Methylphenyl3-Chlorophenyl682[2]
4-Chlorophenyl4-Chlorophenyl688[2]

Visualizations

Reaction Workflow: Synthesis of 5-Aminopyrazoles

The following diagram illustrates the general workflow for the synthesis of 5-aminopyrazoles from this compound and a hydrazine derivative.

G reagent Ethyl (2Z)-2-cyano- 2-methoxyiminoacetate reaction Cyclocondensation reagent->reaction hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->reaction solvent Solvent (e.g., Ethanol, Toluene) solvent->reaction conditions Reaction Conditions (Temperature, Time) conditions->reaction product 5-Aminopyrazole Derivative workup Workup (Filtration, Recrystallization) workup->product reaction->workup

Caption: General workflow for 5-aminopyrazole synthesis.

Logical Relationship: Regioselectivity in Pyrazole Synthesis

The reaction of monosubstituted hydrazines with β-ketonitriles (derived from the title compound) can lead to two possible regioisomers. The following diagram illustrates this relationship.

G start Reaction of Ethyl (2Z)-2-cyano- 2-methoxyiminoacetate with R-NHNH2 intermediate Hydrazone Intermediate start->intermediate path1 Kinetic Control (e.g., NaOEt, 0°C) intermediate->path1 path2 Thermodynamic Control (e.g., EtOH, 70°C) intermediate->path2 product1 3-Amino-1-R-pyrazole path1->product1 product2 5-Amino-1-R-pyrazole path2->product2

Caption: Factors influencing regioselectivity in pyrazole synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl (2Z)-2-cyano-2-methoxyiminoacetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two-step synthesis of this compound.

Step 1: Synthesis of Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate

Question: Why is the yield of my ethyl (2Z)-2-cyano-2-hydroxyiminoacetate low?

Answer:

Low yields can result from several factors. Consider the following potential causes and solutions:

  • Incomplete Reaction: The reaction of ethyl cyanoacetate with sodium nitrite is sensitive to pH and temperature. Ensure the initial addition of phosphoric acid is done at room temperature and that the temperature is then maintained at 40°C for one hour to facilitate the formation of nitrous acid and its reaction with the active methylene group.[1] The subsequent stirring for 18 hours after the addition of hydrochloric acid is crucial for the completion of the reaction.[1]

  • Improper pH: The pH of the reaction medium is critical. The initial acidic condition generated by phosphoric acid is necessary for the in-situ formation of nitrous acid. The subsequent addition of hydrochloric acid ensures the reaction goes to completion.

  • Suboptimal Temperature: The reaction temperature should be carefully controlled. While the initial mixing is at room temperature, the reaction is then warmed to 40°C.[1] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the product.

  • Inefficient Extraction: The product is extracted with diethyl ether.[1] Ensure thorough extraction by performing at least three extractions and allowing for proper phase separation. The use of a saturated brine solution during the final wash can help to break emulsions and improve the separation.

Question: My final product after Step 1 is impure. What are the likely contaminants and how can I remove them?

Answer:

Impurities can arise from unreacted starting materials or side products.

  • Unreacted Ethyl Cyanoacetate: If the reaction is incomplete, you may have residual ethyl cyanoacetate. This can be monitored by thin-layer chromatography (TLC).

  • Side Products: Unwanted side reactions can lead to various impurities.

  • Purification: Purification by column chromatography on silica gel is an effective method to obtain the pure product.[1] A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be determined using TLC.

Step 2: O-Methylation to this compound

Question: I am getting a low yield during the methylation of ethyl (2Z)-2-cyano-2-hydroxyiminoacetate. What could be the reason?

Answer:

The O-methylation of the oxime is a critical step where yield can be compromised.

  • Choice of Methylating Agent: Dimethyl sulfate (DMS) is a common and effective methylating agent for this transformation. Be aware that DMS is highly toxic and should be handled with appropriate safety precautions.

  • Base Selection and Stoichiometry: A suitable base is required to deprotonate the oxime, making it nucleophilic. Common bases include sodium carbonate or sodium hydroxide. The amount of base is crucial; an excess can lead to hydrolysis of the ethyl ester functionality.

  • Reaction Temperature: The reaction temperature can influence the rate and selectivity of the methylation. A patent for a similar compound suggests a temperature range of 10-80°C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.

  • Solvent Choice: The choice of solvent can impact the solubility of the reactants and the reaction rate. Acetonitrile is a suitable solvent for this type of reaction.

Question: My final product is a mixture of O-methylated and N-methylated products. How can I improve the selectivity for O-methylation?

Answer:

The ambident nature of the oximate anion can lead to both O- and N-alkylation.

  • Reaction Conditions: The ratio of O- to N-alkylation can be influenced by the solvent, counter-ion, and alkylating agent. Generally, polar aprotic solvents favor O-alkylation.

  • Steric Hindrance: While not easily modifiable for this substrate, it is a general principle that bulkier alkylating agents tend to favor O-alkylation.

Question: I am observing hydrolysis of the ethyl ester group during the methylation step. How can I prevent this?

Answer:

Ester hydrolysis is a common side reaction, especially under basic conditions.

  • Control of pH: If using a strong base like sodium hydroxide, it is crucial to control the pH of the reaction mixture, ideally keeping it between 7 and 9.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.

  • Weaker Base: Consider using a weaker, non-nucleophilic base like sodium carbonate, which is less likely to promote ester hydrolysis.

Experimental Protocols

Step 1: Synthesis of Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate[1]
  • To a mixture of ethyl cyanoacetate (5g, 44.2mmol) and sodium nitrite (2.87g, 41.5mmol) in 35mL of water at room temperature, add phosphoric acid (1.83mL, 27mmol).

  • Warm the mixture to 40°C and stir for one hour.

  • Add hydrochloric acid (3.69mL) to the mixture and continue stirring for 18 hours at room temperature.

  • Extract the reaction mixture three times with diethyl ether.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under vacuum.

  • Purify the residue by column chromatography on silica gel to yield the title compound.

Step 2: Synthesis of this compound (General Procedure)

This is a generalized protocol based on related reactions. Optimization may be required.

  • Dissolve ethyl (2Z)-2-cyano-2-hydroxyiminoacetate in a suitable solvent such as acetonitrile.

  • Add a base, for example, anhydrous sodium carbonate, to the solution.

  • While stirring, slowly add dimethyl sulfate dropwise to the mixture.

  • Heat the reaction mixture, for instance, to 80°C, and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate [1]

ParameterValue
Starting Materials Ethyl cyanoacetate, Sodium nitrite
Reagents Phosphoric acid, Hydrochloric acid
Solvent Water
Temperature Room temperature, then 40°C
Reaction Time 1 hour, then 18 hours
Purification Extraction with diethyl ether, Column chromatography
Yield 69%

Table 2: Suggested Starting Conditions for the O-Methylation of Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate

ParameterSuggested Condition
Starting Material Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate
Methylating Agent Dimethyl sulfate
Base Anhydrous sodium carbonate
Solvent Acetonitrile
Temperature 80°C
Monitoring Thin-layer chromatography
Purification Column chromatography or Recrystallization

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Synthesis of Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate cluster_step2 Step 2: O-Methylation A Mix Ethyl Cyanoacetate, Sodium Nitrite, and Water B Add Phosphoric Acid at Room Temperature A->B C Warm to 40°C and Stir for 1h B->C D Add Hydrochloric Acid and Stir for 18h C->D E Extraction with Diethyl Ether D->E F Drying and Concentration E->F G Column Chromatography F->G H Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate G->H I Dissolve Hydroxyimino Intermediate in Acetonitrile H->I Intermediate J Add Base (e.g., Sodium Carbonate) I->J K Add Dimethyl Sulfate Dropwise J->K L Heat Reaction Mixture (e.g., 80°C) K->L M Workup and Purification L->M N This compound M->N

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Yield in Methylation Step Q1 Check Reaction Completion by TLC Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes No A1_No Reaction is Complete Q1->A1_No Yes Sol1 Increase reaction time or temperature A1_Yes->Sol1 Q2 Review Reaction Conditions A1_No->Q2 Q3 Analyze for Side Products A1_No->Q3 A2_Temp Suboptimal Temperature Q2->A2_Temp A2_Base Incorrect Base/Stoichiometry Q2->A2_Base A2_Agent Ineffective Methylating Agent Q2->A2_Agent Sol2 Optimize temperature (e.g., 80°C) A2_Temp->Sol2 Sol3 Use weaker base (e.g., Na2CO3) or adjust pH to 7-9 A2_Base->Sol3 Sol4 Use fresh, high-purity dimethyl sulfate A2_Agent->Sol4 A3_Hydrolysis Ester Hydrolysis Detected Q3->A3_Hydrolysis A3_NMethyl N-Methylation Detected Q3->A3_NMethyl Sol5 Use weaker base, shorter reaction time A3_Hydrolysis->Sol5 Sol6 Use polar aprotic solvent A3_NMethyl->Sol6

Caption: Troubleshooting logic for low yield in the O-methylation step.

Frequently Asked Questions (FAQs)

Q1: What is the role of phosphoric acid in the first step of the synthesis?

A1: Phosphoric acid is used to create an acidic environment necessary for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂). Nitrous acid is the reactive species that reacts with the active methylene group of ethyl cyanoacetate to form the oxime.

Q2: Is the geometry of the oxime important, and how can I ensure I have the (Z)-isomer?

A2: The (Z)-isomer is generally the thermodynamically more stable isomer for this type of compound. The reaction conditions provided for the synthesis of the hydroxyimino intermediate are expected to yield the (Z)-isomer as the major product. The stereochemistry can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

Q3: What are the safety precautions I should take when working with dimethyl sulfate?

A3: Dimethyl sulfate is extremely hazardous. It is a potent alkylating agent and is carcinogenic, mutagenic, and highly toxic. It can be absorbed through the skin and mucous membranes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves (use appropriate material, as DMS can penetrate some gloves), safety goggles, and a lab coat. Have a quenching solution (e.g., dilute ammonia or sodium carbonate) readily available to neutralize any spills.

Q4: Can I use other methylating agents besides dimethyl sulfate?

A4: Yes, other methylating agents such as methyl iodide or dimethyl carbonate can be used for O-methylation of oximes. However, their reactivity and the optimal reaction conditions (base, solvent, temperature) will differ. Dimethyl sulfate is often chosen for its high reactivity and efficiency.

Q5: How can I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the oximation and the methylation reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with a suitable solvent system, you can visualize the consumption of the starting material and the formation of the product.

Q6: What is the best way to purify the final product, this compound?

A6: The final product can be purified by either column chromatography on silica gel or by recrystallization from a suitable solvent. The choice of method will depend on the nature and quantity of any impurities. Column chromatography is generally effective for removing a wide range of impurities, while recrystallization is excellent for obtaining highly pure crystalline material if a suitable solvent is found.

References

Technical Support Center: Preventing Racemization with Ethyl (2Z)-2-cyano-2-methoxyiminoacetate (Oxyma)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of ethyl (2Z)-2-cyano-2-methoxyiminoacetate, commonly known as Oxyma, in preventing racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Oxyma) and what is its primary function in peptide synthesis?

A1: this compound, or Oxyma, is a chemical additive used in peptide synthesis to suppress racemization.[1][2] Its primary role is to act as an efficient additive in combination with coupling reagents, such as carbodiimides (e.g., DIC, DCC), to facilitate the formation of peptide bonds while minimizing the loss of stereochemical integrity at the α-carbon of the amino acid.[2][3]

Q2: How does Oxyma prevent racemization?

A2: Oxyma prevents racemization by forming a reactive O-acylisourea intermediate with the carbodiimide-activated amino acid. This intermediate rapidly converts into an Oxyma-ester. This specific ester is highly reactive towards the amine component of the coupling reaction but is significantly less prone to racemization compared to other activated intermediates.[1] This mechanism effectively channels the reaction towards peptide bond formation, away from the pathways that lead to epimerization.

Q3: What are the main advantages of using Oxyma over traditional additives like HOBt and HOAt?

A3: The primary advantages of using Oxyma include:

  • Enhanced Safety: Oxyma is non-explosive, making it a safer alternative to 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt), which are known to have explosive properties.[1][4]

  • High Efficiency: It demonstrates remarkable racemization suppression and high coupling efficiency, often comparable or superior to HOAt.[4]

  • Greener Chemistry: Oxyma is considered a "greener" reagent due to its lower toxicity and the reduced risk it poses to both the user and the environment compared to benzotriazole-based additives.[1]

  • Improved Stability: It is more stable and less hazardous to handle and store.[1]

Q4: In which solvents is Oxyma soluble and effective?

A4: Oxyma is soluble and effective in a variety of solvents commonly used in peptide synthesis. It works well in traditional polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[2] Furthermore, it has been shown to be effective in "greener" solvent systems such as ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and dimethyl carbonate, supporting a shift away from more hazardous solvents.[1]

Troubleshooting Guides

Problem 1: Significant racemization is still observed even when using Oxyma.

Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal coupling reagent For amino acids particularly prone to racemization like histidine and cysteine, consider switching to a milder coupling reagent in combination with Oxyma, such as DIC/Oxyma.[3]Reduced racemization levels.
Excessive base The presence of excess tertiary amines can promote racemization. Reduce the amount of base (e.g., DIPEA) used or switch to a weaker base like sym-collidine, especially for sensitive amino acids.[5]Minimized base-catalyzed epimerization.
Prolonged activation time Leaving the carboxylic acid activated for too long before the addition of the amine component can increase the risk of racemization.Minimize the pre-activation time to just a few minutes before adding the N-terminal deprotected peptide.
High coupling temperature Elevated temperatures can accelerate racemization.For particularly sensitive couplings, consider reducing the reaction temperature. For instance, lowering the temperature from 80°C to 50°C has been shown to reduce histidine racemization significantly.

Problem 2: Low coupling efficiency or incomplete reaction.

Potential Cause Troubleshooting Step Expected Outcome
Steric hindrance For sterically hindered amino acids, a standard DIC/Oxyma protocol may not be sufficient.Consider using a more potent uronium/aminium-based coupling reagent like HATU or HBTU in the presence of Oxyma. Alternatively, double coupling or increasing the coupling time may be necessary.
Peptide aggregation Aggregation of the growing peptide chain on the solid support can hinder reagent access.[6]Switch to a solvent known to disrupt aggregation, such as NMP, or add a small percentage of DMSO.[6] Sonication during coupling can also help break up aggregates.[6]
Poor resin swelling Inadequate swelling of the solid-phase resin can lead to incomplete reactions.Ensure the chosen solvent provides good swelling for the specific resin being used. Consider switching to a more appropriate resin for the peptide sequence, such as a PEG-based resin.
Reagent degradation Improperly stored or old reagents can lose their effectiveness.Use fresh, high-quality Oxyma and coupling reagents. Ensure they are stored under appropriate conditions (cool, dry, and protected from light).

Problem 3: Formation of side products.

Potential Cause Troubleshooting Step Expected Outcome
Aspartimide formation Sequences containing aspartic acid are prone to forming a stable five-membered ring, leading to a common side product.The use of Oxyma generally helps to suppress this side reaction. However, for particularly problematic sequences, the addition of HOBt (with appropriate safety precautions) alongside Oxyma, or the use of a protecting group on the backbone nitrogen of the preceding amino acid, can be beneficial.[6]
Dehydration of Asn and Gln The side chains of asparagine and glutamine can undergo dehydration to form nitriles.Ensure that the activation step is not unnecessarily prolonged. Using milder activation conditions can also help to mitigate this side reaction.

Experimental Protocols

Protocol 1: Standard Coupling Protocol using DIC/Oxyma in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with DIC (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF for 2-5 minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Washing: Wash the resin with DMF (3-5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) and dry for the next cycle.

Quantitative Data Summary

The following table summarizes the effectiveness of Oxyma in suppressing racemization compared to other additives in a model peptide synthesis.

Coupling AdditiveCoupling Reagent% D-Isomer (Racemization)Coupling Yield (%)Reference
Oxyma TFFH0.2298[7]
HOBtTFFH0.3896[7]
HOAtTFFH0.2597[7]
Oxyma DIC<0.5 (for Cys)>99[3]
HOBtEDCI~1.0 (for Cys)~98[3]
NoneDIC>5.0 (for sensitive aa)VariableGeneral Knowledge

Visualizations

Racemization_Prevention_Pathway cluster_activation Amino Acid Activation cluster_racemization Racemization Pathway (Undesired) cluster_oxyma Oxyma-Mediated Pathway (Desired) AA_COOH Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate AA_COOH->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea Oxazolone Oxazolone Intermediate O_Acylisourea->Oxazolone Slow Oxyma_Ester Oxyma-Ester Intermediate O_Acylisourea->Oxyma_Ester Fast Racemized_AA Racemized Amino Acid Oxazolone->Racemized_AA Oxyma Oxyma Oxyma->Oxyma_Ester + Peptide_Bond Peptide Bond (R-CO-NH-R') Oxyma_Ester->Peptide_Bond Peptide_Amine Peptide Amine (H2N-R') Peptide_Amine->Peptide_Bond +

Caption: Mechanism of racemization suppression by Oxyma during peptide bond formation.

Troubleshooting_Workflow Start Start: Racemization Detected Check_Base Is excess base used? Start->Check_Base Reduce_Base Reduce base concentration or use a weaker base Check_Base->Reduce_Base Yes Check_Temp Is coupling temperature high? Check_Base->Check_Temp No Reduce_Base->Check_Temp Lower_Temp Lower coupling temperature (e.g., to 50°C for His) Check_Temp->Lower_Temp Yes Check_Activation Is pre-activation time long? Check_Temp->Check_Activation No Lower_Temp->Check_Activation Shorten_Activation Minimize pre-activation time Check_Activation->Shorten_Activation Yes Check_Reagent Is the amino acid highly sensitive (Cys, His)? Check_Activation->Check_Reagent No Shorten_Activation->Check_Reagent Change_Reagent Use milder coupling conditions (e.g., DIC/Oxyma) Check_Reagent->Change_Reagent Yes End Racemization Minimized Check_Reagent->End No Change_Reagent->End

Caption: A logical workflow for troubleshooting persistent racemization issues.

References

Technical Support Center: Purification of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic purification of ethyl (2Z)-2-cyano-2-methoxyiminoacetate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the chromatographic purification of this compound?

A common starting point for the purification of similar compounds, such as ethyl (2Z)-2-cyano-2-hydroxyimino-acetate, is column chromatography using silica gel as the stationary phase.[1] For the mobile phase, a gradient of ethyl acetate in a non-polar solvent like hexane is a conventional choice for normal-phase chromatography.

Q2: Can I use reversed-phase chromatography for purification?

Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a viable and often preferred method for purifying polar organic molecules like this compound. A C18 column with a mobile phase consisting of acetonitrile and water is a good starting point.[2][3]

Q3: My compound appears to be degrading on the column. What could be the cause?

Q4: I am observing poor separation between my product and impurities. What can I do?

To improve separation, you can try the following:

  • Optimize the mobile phase: For normal-phase chromatography, adjust the polarity by varying the ratio of your solvents (e.g., ethyl acetate in hexane). For reversed-phase, modify the gradient of the organic solvent (e.g., acetonitrile in water).

  • Change the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded phase like cyano (CN). Cyano phases can be used in both normal and reversed-phase modes, offering versatility.[4]

  • Reduce the column loading: Overloading the column can lead to broad peaks and poor resolution. Try injecting a smaller amount of your sample.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No product eluting from the column 1. The mobile phase is too weak (not polar enough for normal-phase, or too polar for reversed-phase). 2. The compound has irreversibly adsorbed to the stationary phase.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane for normal-phase). 2. Consider a different stationary phase or add a modifier to the mobile phase to reduce strong interactions.
Product elutes with the solvent front 1. The mobile phase is too strong (too polar for normal-phase, or not polar enough for reversed-phase).1. Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane for normal-phase).
Broad or tailing peaks 1. Column overloading. 2. Interactions between the compound and active sites on the stationary phase (e.g., acidic silanol groups on silica). 3. The compound is not sufficiently soluble in the mobile phase.1. Reduce the amount of sample loaded onto the column. 2. Add a small amount of a polar modifier (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds) to the mobile phase to block active sites. 3. Ensure your sample is fully dissolved in the loading solvent, which should be weaker than the mobile phase.[4]
Multiple peaks for a pure compound 1. Isomerization of the (Z)-isomer to the (E)-isomer on the column. 2. On-column degradation.1. Use milder purification conditions (e.g., neutral pH, lower temperatures). 2. Check the stability of the compound under the analytical conditions before scaling up the purification.

Experimental Protocols

General Protocol for Normal-Phase Flash Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica gel slurried in the initial mobile phase solvent (e.g., 100% hexane).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). The sample can also be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, and 50% ethyl acetate in hexane) to elute the compound of interest.[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow for Chromatographic Purification

G Workflow for Chromatographic Purification A Crude Product B Dissolve in Minimum Solvent A->B D Load Sample onto Column B->D C Prepare Chromatography Column (e.g., Silica Gel) C->D E Elute with Mobile Phase Gradient D->E F Collect Fractions E->F G Analyze Fractions (e.g., TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: A generalized workflow for the purification of this compound by column chromatography.

Troubleshooting Logic for Poor Separation

G Troubleshooting Poor Separation Start Poor Separation Observed Q1 Is the column overloaded? Start->Q1 A1_Yes Reduce Sample Load Q1->A1_Yes Yes Q2 Optimize Mobile Phase? Q1->Q2 No End Improved Separation A1_Yes->End A2_Yes Adjust Solvent Gradient/Ratio Q2->A2_Yes Yes Q3 Change Stationary Phase? Q2->Q3 No A2_Yes->End A3_Yes Try a different sorbent (e.g., Alumina, Cyano Phase) Q3->A3_Yes Yes A3_Yes->End

References

Technical Support Center: Ethyl (2Z)-2-cyano-2-methoxyiminoacetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl (2Z)-2-cyano-2-methoxyiminoacetate.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, helping you identify potential side products and offering solutions to mitigate their formation.

Issue 1: Low Yield of the Desired Product and Appearance of Unidentified Impurities

If you are experiencing low yields and observing unexpected peaks in your analytical data (e.g., HPLC, LC-MS, NMR), consider the following potential side reactions:

  • Hydrolysis: The ester and methoxyimino groups are susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of the corresponding carboxylic acid and/or the hydroxyimino compound.

  • Isomerization: The biologically active (Z)-isomer (or syn-isomer) of the methoxyimino group can isomerize to the inactive (E)-isomer (or anti-isomer), particularly when exposed to heat or certain catalysts.[1][2]

  • Dimerization/Polymerization: Under certain conditions, especially in the presence of strong bases, the active methylene group of the cyanoacetate moiety can participate in self-condensation reactions.

  • Cyclization Reactions: The cyanoacetate functionality can react with other reagents or starting materials containing carbonyl groups, particularly in the presence of an ammonium source, to form heterocyclic byproducts like pyridone derivatives.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield / Impurities Observed check_hydrolysis Analyze for Hydrolysis Products (Carboxylic Acid, Hydroxyimino Compound) start->check_hydrolysis check_isomerization Check for (E)-Isomer Formation (e.g., via HPLC, NMR) check_hydrolysis->check_isomerization No hydrolysis_solution Control pH, Use Anhydrous Solvents, Minimize Reaction Time and Temperature check_hydrolysis->hydrolysis_solution Yes check_dimerization Look for Higher Molecular Weight Byproducts (MS) check_isomerization->check_dimerization No isomerization_solution Avoid High Temperatures, Use Appropriate Catalysts, Protect from Light (if applicable) check_isomerization->isomerization_solution Yes check_cyclization Suspect Heterocyclic Byproducts? (e.g., Pyridones) check_dimerization->check_cyclization No dimerization_solution Use Non-nucleophilic Bases, Control Stoichiometry, Lower Reaction Temperature check_dimerization->dimerization_solution Yes cyclization_solution Avoid Ammonium Salts if Carbonyls are Present, Choose Alternative Bases check_cyclization->cyclization_solution Yes end Improved Yield and Purity check_cyclization->end No hydrolysis_solution->end isomerization_solution->end dimerization_solution->end cyclization_solution->end

Caption: Troubleshooting workflow for identifying and mitigating side reactions.

Issue 2: Side Products in Acylation Reactions (e.g., Amide Bond Formation)

A primary application of derivatives of 2-cyano-2-methoxyiminoacetic acid is in the acylation of amines, such as in the synthesis of cephalosporin antibiotics. For instance, in the synthesis of Cefuroxime, an activated form of a similar compound, (Z)-2-methoxyimino-2-(furyl-2-yl)acetic acid, is reacted with 7-aminocephalosporanic acid (7-ACA).[3][4][5] Common issues in such reactions include:

  • Formation of Impurity B in Cefuroxime Synthesis: Unreacted 7-ACA can react with the activated methoxyiminoacetyl side chain, leading to the formation of a known impurity.[6]

  • Degradation of the Cephalosporin Core: The β-lactam ring of the cephalosporin nucleus is sensitive to both acidic and basic conditions, which can lead to ring-opening and loss of biological activity.[3][4][7][8][9]

  • Side Reactions of the Activating Agent: The choice of activating agent (e.g., oxalyl chloride, phosphoryl chloride) is critical. Improper use can lead to the formation of toxic and environmentally harmful byproducts.[5] Newer "green" methods aim to minimize these side products.[5]

Experimental Protocol: Activation of (Z)-2-methoxyimino-2-(furyl-2-yl)acetic acid and Acylation of 7-ACA (Cefuroxime Synthesis Intermediate)

This protocol is adapted from literature procedures for the synthesis of Cefuroxime and serves as an illustrative example for acylation reactions.[3][6]

Materials:

  • (Z)-2-methoxyimino-2-(furyl-2-yl)acetic acid ammonium salt (SMIA)

  • Oxalyl chloride or Phosphorous pentachloride

  • 7-aminocephalosporanic acid (7-ACA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Sodium bicarbonate solution (10%)

  • Hydrochloric acid

  • Water

  • Methanol

Procedure:

  • Activation of SMIA:

    • In a flame-dried, three-necked flask equipped with a stirrer, thermometer, and nitrogen inlet, suspend SMIA in anhydrous DCM and DMAc.

    • Cool the mixture to -30°C to -10°C.

    • Slowly add the activating agent (e.g., phosphorous pentachloride or a solution of oxalyl chloride) while maintaining the low temperature.

    • Stir the reaction mixture for 1-2 hours at low temperature to form the acid chloride.

  • Acylation of 7-ACA:

    • In a separate flask, dissolve 7-ACA in water by adding 10% sodium bicarbonate solution at a temperature below 5°C, adjusting the pH to approximately 7.5.

    • Slowly add the prepared solution of the activated SMIA to the 7-ACA solution, maintaining the temperature between 0°C and 5°C and the pH at around 7.5 with the addition of sodium bicarbonate solution.

    • Monitor the reaction by HPLC until completion.

  • Work-up and Isolation:

    • Once the reaction is complete, separate the aqueous layer.

    • Adjust the pH of the aqueous layer to 3 with hydrochloric acid to precipitate the product.

    • Filter the precipitate and wash with cold water and methanol.

    • Dry the product under vacuum at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common hydrolysis products of this compound?

A1: The primary hydrolysis products are (2Z)-2-cyano-2-methoxyiminoacetic acid (from ester hydrolysis) and ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (from methoxyimino group hydrolysis). The latter can be further hydrolyzed to the corresponding carboxylic acid.

hydrolysis_pathway reactant Ethyl (2Z)-2-cyano- 2-methoxyiminoacetate ester_hydrolysis (2Z)-2-cyano-2-methoxyiminoacetic acid reactant->ester_hydrolysis H+ / OH- (Ester Hydrolysis) methoxyimino_hydrolysis Ethyl (2Z)-2-cyano- 2-hydroxyiminoacetate reactant->methoxyimino_hydrolysis H+ / OH- (Oxime Ether Hydrolysis)

Caption: Hydrolysis pathways of this compound.

Q2: How can I prevent the isomerization of the (Z)-methoxyimino group to the (E)-isomer?

A2: Isomerization can be minimized by:

  • Avoiding high reaction temperatures.

  • Protecting the reaction mixture from prolonged exposure to light, as photochemical isomerization can occur.

  • Careful selection of catalysts and reagents, as some can promote isomerization. The syn-configuration (equivalent to Z in this case) is crucial for the biological activity of many cephalosporin antibiotics derived from this type of side chain.[2]

Q3: What types of cyclization side products can form?

A3: The ethyl cyanoacetate moiety is known to undergo cyclization reactions, particularly with ketones in the presence of an ammonium source, to yield pyridone derivatives. If your reaction mixture contains carbonyl compounds and ammonia or ammonium salts, the formation of such heterocyclic byproducts is a possibility.

Q4: Are there any known incompatible reagents with this compound?

A4: Strong reducing agents can reduce the cyano and/or the oxime ether group. Strong nucleophiles can react at the ester or cyano group. Strong acids or bases will promote hydrolysis. It is always recommended to perform a small-scale test reaction when exploring new reaction conditions or reagents.

Q5: What is the typical stability and storage for this compound?

Data Summary

Table 1: Potential Side Products and Mitigation Strategies

Side Product TypeCommon Side ProductsProbable CauseRecommended Mitigation Strategies
Hydrolysis (2Z)-2-cyano-2-methoxyiminoacetic acid, Ethyl (2Z)-2-cyano-2-hydroxyiminoacetatePresence of water, acidic or basic conditionsUse anhydrous solvents, control pH, minimize reaction time and temperature.
Isomerization Ethyl (2E)-2-cyano-2-methoxyiminoacetateHeat, light, certain catalystsAvoid high temperatures, protect from light, screen catalysts.
Acylation Side Products Reaction with unreacted starting materials (e.g., 7-ACA)Incomplete reaction of the primary nucleophileOptimize stoichiometry and reaction conditions to drive the primary reaction to completion.
Cyclization Pyridone derivativesPresence of carbonyl compounds and an ammonium sourceAvoid ammonium-based reagents if carbonyls are present; use alternative bases.
Degradation of Product Core β-Lactam ring-opened products (in cephalosporin synthesis)Extreme pH conditionsMaintain pH within the stability range of the cephalosporin core (typically near neutral).[3][4]

This technical support guide is intended to provide general guidance. Specific reaction outcomes will depend on the exact experimental conditions. Always consult relevant literature and perform appropriate analytical testing to identify and quantify any side products in your reactions.

References

Technical Support Center: Synthesis of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl (2Z)-2-cyano-2-methoxyiminoacetate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the two-step synthesis of this compound, providing potential causes and recommended solutions.

Step 1: Synthesis of Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate

IssuePotential Cause(s)Recommended Solution(s)
Low or no yield of the hydroxyimino product Incorrect pH: The reaction is sensitive to pH. A pH that is too low can lead to decomposition, while a pH that is too high will not favor the reaction. The optimal pH is around 4.5.[1]- Use a buffered system, such as a phosphate buffer, to maintain the pH at 4.5. - Add the acid (e.g., acetic acid or phosphoric acid) slowly and monitor the pH throughout the addition.
Low reaction temperature: The reaction may be too slow at very low temperatures.- Maintain the reaction temperature in the recommended range of 20-40°C.[2]
Impure starting materials: Ethyl cyanoacetate or sodium nitrite may be of low quality.- Use freshly opened or purified reagents. Check the purity of the starting materials by appropriate analytical methods (e.g., NMR, GC).
Formation of a brown, tarry substance Side reactions: At higher temperatures or incorrect pH, side reactions can occur, leading to the formation of polymeric byproducts.- Strictly control the reaction temperature and pH. - Ensure efficient stirring to prevent localized overheating or high concentrations of reagents.
Difficulty in isolating the product Product is soluble in the aqueous layer: The product has some solubility in water, which can lead to losses during extraction.- Perform multiple extractions (at least three) with a suitable organic solvent like diethyl ether. - Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.

Step 2: O-Methylation to this compound

IssuePotential Cause(s)Recommended Solution(s)
Low yield of the methoxyimino product Incomplete deprotonation of the oxime: The hydroxyl group of the oxime needs to be deprotonated to form a nucleophilic oxygen for the methylation reaction.- Use a sufficiently strong base to ensure complete deprotonation. Common bases include potassium carbonate, sodium hydroxide, or sodium methoxide. - Ensure the base is anhydrous, as water can interfere with the reaction.
Ineffective methylating agent: The chosen methylating agent may not be reactive enough under the reaction conditions.- Dimethyl sulfate (DMS) is a common and effective methylating agent for this reaction. Methyl iodide can also be used. - Use a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents).
Side reaction: N-methylation: The nitrogen atom of the cyano group or the imino group can also be methylated, leading to the formation of byproducts.- This is generally less favored than O-methylation for oximes, but can occur. Using a non-polar aprotic solvent may help to minimize this. - Careful control of reaction temperature (lower temperatures are generally preferred) can improve selectivity.
Presence of unreacted starting material Insufficient reaction time or temperature: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Difficulty in purifying the final product Similar polarity of product and byproducts: Byproducts from side reactions may have similar polarities to the desired product, making separation by column chromatography challenging.- Optimize the reaction conditions to minimize byproduct formation. - Use a high-resolution chromatography technique or try a different solvent system for column chromatography. Recrystallization may also be an option for purification.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of ethyl (2Z)-2-cyano-2-hydroxyiminoacetate?

A1: A reported yield for the synthesis of ethyl (2Z)-2-cyano-2-hydroxyiminoacetate from ethyl cyanoacetate and sodium nitrite is around 87% when the reaction is carried out under optimized pH conditions (pH 4.5).[1] One specific protocol reports a yield of 69%.[2]

Q2: What is the best methylating agent for the O-methylation of the hydroxyimino intermediate?

A2: Dimethyl sulfate (DMS) is a widely used and effective methylating agent for this transformation. It is generally reactive and cost-effective. Methyl iodide is another common alternative.

Q3: Which base and solvent combination is recommended for the O-methylation step?

A3: A common and effective combination is using potassium carbonate as the base in an aprotic polar solvent like acetone or dimethylformamide (DMF). The use of a strong base like sodium hydroxide in a biphasic system or sodium methoxide in an anhydrous alcohol can also be effective. The choice of solvent can influence the reaction rate and selectivity, and optimization may be required for your specific setup.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both steps. For the first step, you can spot the reaction mixture against the ethyl cyanoacetate starting material. For the second step, you can monitor the disappearance of the hydroxyimino intermediate and the appearance of the methoxyimino product. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q5: What are the key safety precautions to take during this synthesis?

A5: Both sodium nitrite and dimethyl sulfate are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Dimethyl sulfate is a suspected carcinogen and a potent alkylating agent, so extreme caution should be exercised. Always quench any residual dimethyl sulfate with a concentrated ammonia or sodium hydroxide solution before disposal.

Data Presentation

Table 1: Reported Yield for the Synthesis of Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate

Starting MaterialsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ethyl cyanoacetate, Sodium nitritePhosphoric acid, Hydrochloric acidWater20-401969[2]
Ethyl cyanoacetate, Sodium nitriteAcetic acidWaterNot specifiedNot specified87[1]

Table 2: General Conditions for O-Methylation of Oximes (Model Systems)

Oxime SubstrateMethylating AgentBaseSolventTemperature (°C)Yield (%)
Various oximesDimethyl sulfatePotassium carbonateAcetoneRefluxGood to excellent
Various oximesMethyl iodideSodium hydrideTHF0 to RTGood to excellent
2-cyano-2-hydroxyimino-N-ethylaminocarbonylacetamideDimethyl sulfateSodium hydroxideWater40Not specified

Note: The data in Table 2 is generalized from common organic synthesis practices for O-methylation of oximes, as specific comparative quantitative data for the target molecule was not available in the searched literature. These conditions provide a good starting point for optimization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate [2]

  • In a round-bottom flask, a mixture of ethyl cyanoacetate (5g, 44.2 mmol) and sodium nitrite (2.87g, 41.5 mmol) in 35 mL of water is prepared at room temperature.

  • Phosphoric acid (1.83 mL, 27 mmol) is added to the mixture.

  • The mixture is then warmed to 40°C and stirred for one hour.

  • Hydrochloric acid (3.69 mL) is added, and the stirring is continued for 18 hours.

  • The mixture is extracted three times with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (4.3g, 69% yield).

Protocol 2: General Procedure for O-Methylation to this compound

This is a generalized protocol based on common methods for O-methylation of oximes and should be optimized for the specific substrate.

  • To a solution of ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (1 equivalent) in an anhydrous solvent (e.g., acetone, DMF, or THF) is added a base (e.g., anhydrous potassium carbonate, 1.5-2 equivalents).

  • The mixture is stirred at room temperature for 30 minutes.

  • Dimethyl sulfate (1.1-1.2 equivalents) is added dropwise to the suspension at a controlled temperature (e.g., 0°C to room temperature).

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50°C) and the progress is monitored by TLC.

  • After the reaction is complete, the solid is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: O-Methylation start1 Ethyl Cyanoacetate + Sodium Nitrite reagents1 Phosphoric Acid, Hydrochloric Acid reaction1 Reaction (20-40°C, 19h) start1->reaction1 reagents1->reaction1 workup1 Extraction with Diethyl Ether reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Ethyl (2Z)-2-cyano-2- hydroxyiminoacetate purification1->product1 start2 Ethyl (2Z)-2-cyano-2- hydroxyiminoacetate product1->start2 Intermediate reagents2 Dimethyl Sulfate, Base (e.g., K2CO3) reaction2 Reaction (RT or elevated temp.) start2->reaction2 reagents2->reaction2 workup2 Filtration and Aqueous Workup reaction2->workup2 purification2 Column Chromatography or Recrystallization workup2->purification2 product2 Ethyl (2Z)-2-cyano-2- methoxyiminoacetate purification2->product2

Caption: Experimental workflow for the two-step synthesis.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in O-Methylation Step incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation (e.g., N-methylation) start->side_products poor_deprotonation Incomplete Deprotonation of Oxime start->poor_deprotonation decomposition Product Decomposition start->decomposition optimize_time_temp Increase Reaction Time or Temperature incomplete_reaction->optimize_time_temp check_reagents Check Reagent Purity incomplete_reaction->check_reagents change_solvent Change Solvent side_products->change_solvent milder_conditions Use Milder Conditions (Lower Temperature) side_products->milder_conditions stronger_base Use Stronger/Anhydrous Base poor_deprotonation->stronger_base decomposition->milder_conditions

Caption: Troubleshooting logic for low yield in the O-methylation step.

References

Technical Support Center: Peptide Coupling with Ethyl (2Z)-2-cyano-2-methoxyiminoacetate (Oxyma)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide coupling reactions utilizing ethyl (2Z)-2-cyano-2-methoxyiminoacetate, commonly known as Oxyma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Oxyma over traditional coupling additives like HOBt or HOAt?

A1: Oxyma is a highly effective and safer alternative to traditional benzotriazole-based additives. Its primary advantages include:

  • Safety: Oxyma is non-explosive, unlike HOBt and HOAt, which have known explosive properties, especially in their anhydrous forms.[1]

  • High Reactivity and Efficiency: It demonstrates impressive coupling efficiency, often superior to HOBt and comparable to HOAt, leading to better yields.[2][3][4]

  • Reduced Racemization: Oxyma is highly effective at suppressing racemization during peptide bond formation, particularly for sensitive amino acids.[4][5]

  • Cost-Effectiveness: It is a more economical option compared to HOAt.[5]

Q2: Can Oxyma be used in both solid-phase (SPPS) and solution-phase peptide synthesis?

A2: Yes, Oxyma is versatile and has been successfully employed in both solid-phase and solution-phase peptide synthesis methodologies.[6]

Q3: What is the general mechanism of action for Oxyma in carbodiimide-mediated peptide coupling?

A3: In a carbodiimide-mediated coupling, the carbodiimide (e.g., DIC or EDC) first reacts with the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. Oxyma then rapidly reacts with this intermediate to form an active oxime ester. This active ester is more stable than the O-acylisourea and less prone to side reactions, while still being highly reactive towards the amine component, leading to the formation of the desired peptide bond with minimal racemization.[3][4]

PeptideCouplingMechanism AA_COOH N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate AA_COOH->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DIC, EDC) Carbodiimide->O_Acylisourea Active_Ester Oxyma Active Ester O_Acylisourea->Active_Ester + Byproduct1 Urea Byproduct O_Acylisourea->Byproduct1 Oxyma Oxyma Oxyma->Active_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond + Byproduct2 Oxyma (regenerated) Active_Ester->Byproduct2 Amino_Component Amino Component (H2N-R') Amino_Component->Peptide_Bond

Caption: General mechanism of Oxyma-mediated peptide coupling.

Troubleshooting Guide

Problem 1: Low Coupling Yield or Incomplete Reaction

Possible Causes & Solutions

  • Insufficient Activation Time: While in-situ activation is often preferred, sterically hindered amino acids may require a pre-activation step.

    • Solution: Pre-activate the N-protected amino acid, Oxyma, and carbodiimide for 2-5 minutes before adding the mixture to the amino component.[7] For the incorporation of protected Cysteine, pre-activation is recommended to minimize racemization.[7]

  • Peptide Aggregation: "Difficult sequences," particularly hydrophobic peptides, can aggregate on the solid support, hindering reagent access.

    • Solution 1: Solvent Choice: Switch from DMF to a more effective solvent for disrupting aggregation, such as N-methylpyrrolidone (NMP). In some cases, more environmentally friendly solvents like THF or MeCN have shown good results, especially with ChemMatrix resin.[6][8]

    • Solution 2: Additives: The addition of chaotropic salts or nonionic detergents can help disrupt secondary structures.

    • Solution 3: Temperature: Increasing the coupling temperature can sometimes improve yields for difficult couplings.

  • Suboptimal Reagent Ratios: Incorrect stoichiometry can lead to incomplete reactions.

    • Solution: Ensure the use of appropriate excesses of the protected amino acid and coupling reagents. For difficult couplings, increasing the excess of reagents may be necessary.

  • Choice of Base: The presence and type of base can influence the reaction outcome.

    • Solution: For phosphonium- or uronium-based reagents used with Oxyma, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can improve performance.[9]

Problem 2: Racemization of the Activated Amino Acid

Possible Causes & Solutions

  • Prolonged Activation: Extended pre-activation times can increase the risk of racemization.

    • Solution: Optimize the pre-activation time. A short pre-activation of 2-5 minutes is generally sufficient.[7] For most couplings, in-situ activation (adding the carbodiimide last) is preferred to minimize racemization.[7]

  • Choice of Additive: While Oxyma is excellent at suppressing racemization, certain sequences may still be prone to epimerization.

    • Solution: For particularly sensitive amino acids or segment couplings, consider using Oxyma-B, which has shown to be even more effective than OxymaPure in minimizing racemization in some cases.[2][3][10][11]

Quantitative Comparison of Additives on Racemization

Peptide ModelCoupling System% D/L IsomerReference
Z-Phg-Pro-NH₂DIC/HOBt9.3[7]
Z-Phg-Pro-NH₂DIC/HOAt3.3[7]
Z-Phg-Pro-NH₂DIC/Oxyma1.0[7]
H-Gly-His-Phe-NH₂DIC/HOBt5.1[7]
H-Gly-His-Phe-NH₂DIC/HOAt1.9[7]
H-Gly-His-Phe-NH₂DIC/Oxyma3.0[7]
H-Gly-His-Phe-NH₂DIC/Oxyma-B1.0[7]
Problem 3: Formation of Side Products

Possible Causes & Solutions

  • Aspartimide Formation: Aspartic acid residues are prone to cyclization to form an aspartimide, especially under basic conditions (e.g., piperidine treatment in Fmoc-SPPS). This can lead to a mixture of α- and β-peptides.

    • Solution: Add Oxyma (at a concentration of around 1M) to the piperidine deprotection solution. This has been shown to significantly reduce the formation of aspartimide and its subsequent byproducts.[7]

Effect of Additives in Piperidine Solution on Aspartimide Formation

Additive (1M) in 20% Piperidine/DMFα-Peptide (%)β-Peptide (%)Aspartimide (%)Piperidides (%)Reference
HOBt79.000.2514.036.72[7]
HOAt79.680.1314.365.82[7]
OxymaPure®85.590.109.604.67[7]
  • Beckmann Rearrangement of Oxyma-B: A side reaction involving the Beckmann rearrangement of Oxyma-B has been observed during coupling, which can reduce the yield and purity of the target peptide.[12]

    • Solution: This side reaction is influenced by the interaction of Oxyma-B with the N-terminal amino group. Optimizing the coupling conditions, such as minimizing pre-activation time and carefully controlling the stoichiometry, can help to mitigate this issue.

  • Reaction of Carbodiimide with Oxyma: An undesired reaction between the carbodiimide (especially DIC) and Oxyma can occur, leading to the formation of byproducts and potentially hydrogen cyanide (HCN).[13][14]

    • Solution: The steric hindrance of the carbodiimide plays a role. Using a carbodiimide with a combination of primary and tertiary substituents, such as tert-butylethylcarbodiimide (TBEC), can lead to the formation of a different, more stable adduct and avoid HCN formation, while maintaining or even improving coupling efficiency and minimizing racemization compared to DIC.[13]

TroubleshootingFlow Start Start Peptide Coupling with Oxyma Problem Identify Problem Start->Problem LowYield Low Yield / Incomplete Reaction Problem->LowYield No Racemization High Racemization Problem->Racemization No SideProducts Side Product Formation Problem->SideProducts No Sol_Activation Optimize Activation Time (Pre-activate 2-5 min for hindered AAs) LowYield->Sol_Activation Sol_Aggregation Address Aggregation (Change solvent, add chaotropes) LowYield->Sol_Aggregation Sol_Ratios Adjust Reagent Ratios LowYield->Sol_Ratios Sol_Rac_Activation Minimize Pre-activation (Use in-situ activation) Racemization->Sol_Rac_Activation Sol_OxymaB Consider Oxyma-B for sensitive AAs Racemization->Sol_OxymaB Sol_Aspartimide Aspartimide? Add Oxyma to deprotection solution SideProducts->Sol_Aspartimide Sol_Carbodiimide Carbodiimide-Oxyma Adduct? Consider alternative carbodiimide (TBEC) SideProducts->Sol_Carbodiimide End Successful Coupling Sol_Activation->End Sol_Aggregation->End Sol_Ratios->End Sol_Rac_Activation->End Sol_OxymaB->End Sol_Aspartimide->End Sol_Carbodiimide->End

Caption: Troubleshooting workflow for Oxyma-mediated peptide coupling.

Experimental Protocols

Protocol 1: Standard Coupling using Oxyma in SPPS (Fmoc/tBu strategy)
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In-situ Activation (Recommended for minimizing racemization):

      • In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.) and Oxyma (3-5 eq.) in DMF.

      • Add this solution to the resin, followed by the addition of the carbodiimide (e.g., DIC, 3-5 eq.).

    • Pre-activation (For sterically hindered amino acids):

      • In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), Oxyma (3-5 eq.), and carbodiimide (e.g., DIC, 3-5 eq.) in DMF.

      • Allow the mixture to pre-activate for 2-5 minutes.

      • Add the activated mixture to the resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Repeat: Proceed to the next deprotection and coupling cycle.

Protocol 2: Minimizing Aspartimide Formation
  • Fmoc Deprotection: Prepare a solution of 20% piperidine in DMF (v/v) containing 1M Oxyma.

  • Deprotection Step: Treat the resin with the Oxyma-containing deprotection solution for 10-15 minutes.

  • Washing and Subsequent Steps: Follow the standard washing and coupling protocols as described above.

This technical support guide provides a starting point for troubleshooting common issues encountered during peptide coupling with this compound. For more complex or persistent issues, consulting the primary literature and considering the specific nature of the peptide sequence is recommended.

References

Technical Support Center: Synthesis of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of ethyl (2Z)-2-cyano-2-methoxyiminoacetate, a key intermediate in the development of various pharmaceutical compounds. The focus is on identifying, controlling, and managing impurities that can arise during the synthesis process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step involves the oximation of ethyl 2-cyanoacetate to form the intermediate, ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (commonly known as Oxyma).[1][2] The second step is the methylation of the hydroxyimino group to yield the final methoxyimino product.

Q2: What are the most critical impurities to monitor during this synthesis?

A2: The most critical impurities include:

  • Geometric Isomer (E-isomer): The formation of the undesired ethyl (2E)-2-cyano-2-methoxyiminoacetate is a primary concern as it can be difficult to separate from the desired (Z)-isomer.[3]

  • Unreacted Starting Materials: Residual ethyl 2-cyanoacetate.

  • Unreacted Intermediate: Residual ethyl (2Z)-2-cyano-2-hydroxyiminoacetate.

  • Degradation Products: Impurities arising from the hydrolysis of the ester or cyano groups under harsh pH or temperature conditions.

Q3: What are the primary sources of these impurities?

A3: Impurities can originate from various sources throughout the manufacturing process.[4] This includes starting materials, intermediates, by-products from side reactions, degradation of the product, and residual solvents used in the synthesis or purification steps.[4] For this specific synthesis, reaction conditions such as temperature, pH, and reaction time can significantly influence the impurity profile, especially the ratio of E/Z isomers.

Q4: Which analytical techniques are recommended for impurity profiling?

A4: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the main compound and its organic impurities.[4]

  • Gas Chromatography (GC): Ideal for detecting and quantifying volatile organic impurities, such as residual solvents.[4]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is crucial for identifying the molecular weight and structure of unknown impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for definitively identifying impurities, including differentiating between E and Z isomers.[4]

Q5: What are the most effective methods for purifying the final product?

A5: Purification strategies aim to remove unreacted materials, by-products, and undesired isomers. Common methods include:

  • Aqueous Workup/Extraction: To remove water-soluble reagents and by-products.[1]

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from impurities with different polarities.[1][5]

  • Recrystallization: A powerful technique for removing minor impurities and isolating the product in a highly pure, crystalline form. The choice of solvent is critical for successful recrystallization.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Overall Yield 1. Incomplete oximation of ethyl 2-cyanoacetate.2. Incomplete methylation of the hydroxyimino intermediate.3. Product loss during extraction or purification steps.1. Monitor the first step by TLC or HPLC to ensure full conversion. Adjust reaction time or temperature as needed.2. Ensure the correct stoichiometry of the methylating agent and base. Consider extending the reaction time or slightly increasing the temperature.3. Optimize the extraction solvent and the number of extractions. For purification, ensure the column chromatography or recrystallization protocol is well-suited for the product.
High Levels of the (E)-Isomer 1. Reaction conditions (e.g., solvent, base, temperature) in the methylation step may favor the formation of the (E)-isomer.2. Isomerization may occur during workup or purification, potentially catalyzed by acid, base, or heat.1. Screen different bases and solvents for the methylation step. It has been noted in related structures that the Z isomer is often more thermodynamically stable.[6]2. Maintain neutral pH during workup procedures. Avoid excessive heat during solvent removal and purification. Analyze samples at each stage to pinpoint where isomerization occurs.
Presence of Unreacted Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate 1. Insufficient amount of methylating agent.2. Low reaction temperature or insufficient reaction time for the methylation step.3. Deactivation of the methylating agent by moisture.1. Use a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent.2. Gradually increase the reaction temperature and monitor progress by TLC/HPLC.3. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Product is an Oil or Fails to Crystallize 1. Presence of significant impurities, particularly the (E)-isomer or residual solvents.2. The product may be an oil at room temperature if not sufficiently pure.1. Re-purify the material using column chromatography to remove impurities.2. Ensure all solvents are thoroughly removed under high vacuum. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization.

Section 3: Experimental Protocols

Protocol 1: Synthesis of Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Intermediate)

This protocol is adapted from a standard procedure for the synthesis of the hydroxyimino intermediate.[1]

  • To a mixture of ethyl cyanoacetate (1.0 eq) and sodium nitrite (0.94 eq) in water, add phosphoric acid (0.61 eq) at room temperature.

  • Warm the mixture to 40°C and stir for 1 hour.

  • Add hydrochloric acid to the mixture and continue stirring for up to 18 hours.

  • Extract the aqueous mixture three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel to yield the title compound.[1]

Protocol 2: General Protocol for Methylation to Form this compound

Disclaimer: This is a representative procedure. The choice of base, solvent, and methylating agent should be optimized for safety, yield, and isomeric purity.

  • Dissolve ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (1.0 eq) in an anhydrous solvent (e.g., acetone, DMF, or acetonitrile) under an inert atmosphere.

  • Add a suitable base (e.g., anhydrous potassium carbonate, 1.5 eq).

  • To the resulting suspension, add the methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.1 eq) dropwise at a controlled temperature (e.g., 0°C to room temperature).

  • Allow the reaction to stir at room temperature or with gentle heating until completion is confirmed by TLC or HPLC analysis.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Protocol 3: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This outlines a general method for analyzing the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a modifier like 0.1% formic acid or trifluoroacetic acid.

  • Gradient Program: A typical gradient might run from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set at a wavelength where the main compound and expected impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known quantity of the sample in the mobile phase or a suitable solvent like acetonitrile.

Section 4: Data Tables

Table 1: Summary of Potential Impurities and Their Sources

Impurity NameStructurePotential Source(s)
Ethyl 2-cyanoacetateNC-CH2-COOEtUnreacted starting material from Step 1.
Ethyl (2Z)-2-cyano-2-hydroxyiminoacetateNC-C(=NOH)-COOEtUnreacted intermediate from Step 2.
Ethyl (2E)-2-cyano-2-methoxyiminoacetateNC-C(=NOMe)-COOEt (E-isomer)Isomerization during methylation or workup.
2-Cyano-2-methoxyiminoacetic acidNC-C(=NOMe)-COOHHydrolysis of the ethyl ester group.

Section 5: Visualizations

// Nodes Start [label="Starting Materials\n(Ethyl Cyanoacetate,\nNaNO2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Oximation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imp1 [label="Impurity Source:\n- Unreacted Ethyl\n Cyanoacetate", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Workup1 [label="Aqueous Workup\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate:\nEthyl (2Z)-2-cyano-\n2-hydroxyiminoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Methylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imp2 [label="Impurity Source:\n- (E)-Isomer Formation\n- Unreacted Intermediate", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Workup2 [label="Workup & Crude\nIsolation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography/\nRecrystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Final Product:\nEthyl (2Z)-2-cyano-\n2-methoxyiminoacetate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Workup1; Step1 -> Imp1 [style=dashed, color="#5F6368"]; Workup1 -> Intermediate; Intermediate -> Step2; Step2 -> Workup2; Step2 -> Imp2 [style=dashed, color="#5F6368"]; Workup2 -> Purification; Purification -> FinalProduct; } DOT Caption: Synthesis workflow and key points for impurity introduction.

// Nodes Problem [label="Problem Detected in\nFinal Product Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

LowYield [label="Low Yield", fillcolor="#FBBC05", fontcolor="#202124"]; HighEIsomer [label="High (E)-Isomer Content", fillcolor="#FBBC05", fontcolor="#202124"]; StartMaterial [label="Unreacted Starting\nMaterial Present", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Unreacted Intermediate\nPresent", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Yield1 [label="Check Step 1\n(Oximation)\nCompletion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Yield2 [label="Check Step 2\n(Methylation)\nCompletion & Stoichiometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Isomer [label="Optimize Methylation\n(Base, Solvent, Temp)\n& Use Neutral Workup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Start [label="Optimize Step 1\n(Time, Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Intermediate [label="Optimize Step 2\n(Reagent Amount,\nTime, Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Problem -> LowYield; Problem -> HighEIsomer; Problem -> StartMaterial; Problem -> Intermediate;

LowYield -> Sol_Yield1 [label="Cause?"]; LowYield -> Sol_Yield2 [label="Cause?"]; HighEIsomer -> Sol_Isomer [label="Solution"]; StartMaterial -> Sol_Start [label="Solution"]; Intermediate -> Sol_Intermediate [label="Solution"]; } DOT Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Solvent Effects on Ethyl (2Z)-2-cyano-2-methoxyiminoacetate Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl (2Z)-2-cyano-2-methoxyiminoacetate. The following information addresses common issues related to solvent effects on the reactivity of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is showing low to no conversion. What are the potential solvent-related causes?

A1: Low reactivity can often be attributed to the choice of solvent. Consider the following:

  • Poor Solubility: this compound or your other reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. If you observe precipitation or phase separation, consider using co-solvents or heating the mixture.[1]

  • Solvent-Reactant Interactions: Protic solvents (e.g., methanol, ethanol) can form strong hydrogen bonds with nucleophiles, creating a "solvent cage" that hinders their ability to attack the electrophilic centers of the ethyl acetate derivative.[2] This can significantly slow down reactions like nucleophilic substitutions.

  • Inappropriate Polarity: The polarity of the solvent can dramatically influence reaction rates. For instance, some reactions proceed faster in polar aprotic solvents (e.g., DMSO, DMF, acetone) which can solvate cations while leaving the anionic nucleophile more reactive.[2]

Q2: I am observing the formation of unexpected side products. How can the solvent be a contributing factor?

A2: Solvent choice can influence the reaction pathway and lead to the formation of undesired products.

  • Competing Reaction Pathways: A change in solvent polarity can alter the transition state energies of different possible reaction pathways. A less polar solvent might favor a non-polar transition state, while a more polar solvent could stabilize a charged intermediate, leading to a different major product.

  • Solvent Participation: In some cases, the solvent itself can act as a reactant. For example, in solvolysis reactions, protic solvents like water or alcohols can act as nucleophiles. Ensure your solvent is inert under the reaction conditions.

Q3: How do I choose the optimal solvent for my reaction involving this compound?

A3: The ideal solvent will depend on the specific reaction you are performing. Here are some general guidelines:

  • Consider the Reaction Mechanism: For S_N2 reactions, polar aprotic solvents are often preferred as they can increase the reactivity of the nucleophile.[2]

  • Solubility is Key: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. You may need to perform solubility tests with small amounts of your materials.

  • Run Small-Scale Trials: If you are unsure, it is best to run small-scale experiments in a few different types of solvents (e.g., a polar protic, a polar aprotic, and a non-polar solvent) to empirically determine the best conditions.

Hypothetical Data Summary: Solvent Effects on a Nucleophilic Substitution Reaction

SolventSolvent TypeDielectric Constant (ε)Reaction Rate (Relative)Yield (%)Observations
TolueneNon-polar2.4115Low solubility of nucleophile, slow reaction.
Tetrahydrofuran (THF)Polar Aprotic7.61065Good solubility, moderate reaction rate.
AcetonePolar Aprotic215085Higher polarity increases rate.[2]
Dimethylformamide (DMF)Polar Aprotic3720092High polarity, effectively solvates counter-ions.
MethanolPolar Protic33540Protic nature solvates and deactivates the nucleophile.[2]
WaterPolar Protic80<1<5Potential for hydrolysis of the ester.

Experimental Protocols

General Protocol for Studying Solvent Effects on a Nucleophilic Reaction

This protocol outlines a general procedure for testing the effect of different solvents on the reaction of this compound with a generic nucleophile (e.g., sodium azide).

Materials:

  • This compound

  • Nucleophile (e.g., Sodium Azide)

  • A selection of anhydrous solvents (e.g., THF, DMF, Acetonitrile, Toluene)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • TLC plates and developing chamber

  • Standard workup reagents (e.g., water, ethyl acetate, brine)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Setup: In separate, dry round-bottom flasks under an inert atmosphere, dissolve this compound (1 equivalent) in each of the chosen anhydrous solvents.

  • Reactant Addition: To each flask, add the nucleophile (1.2 equivalents).

  • Reaction Monitoring: Stir the reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (or has reached a steady state), quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Analysis and Purification: Remove the solvent under reduced pressure. Analyze the crude product by NMR or GC-MS to determine the conversion and yield of the desired product. Purify the product using column chromatography if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant This compound Reaction_Setup Set up parallel reactions in different solvents Reactant->Reaction_Setup Nucleophile Nucleophile Nucleophile->Reaction_Setup Solvents Select Solvents (e.g., THF, DMF, Toluene) Solvents->Reaction_Setup Monitoring Monitor progress by TLC Reaction_Setup->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analyze Yield and Purity (NMR, GC-MS) Purification->Analysis

Caption: Experimental workflow for studying solvent effects.

References

Technical Support Center: Catalyst Selection for Reactions with Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl (2Z)-2-cyano-2-methoxyiminoacetate. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

Issue 1: Low or No Conversion in Knoevenagel Condensation

Question: I am performing a Knoevenagel condensation with this compound and an aldehyde using a base catalyst, but I am observing low to no product formation. What are the possible causes and solutions?

Answer:

Low or no conversion in a Knoevenagel condensation can stem from several factors. Here is a systematic approach to troubleshoot the issue:

  • Catalyst Choice and Activity: The basicity of the catalyst is crucial. If you are using a weak base, it may not be sufficient to deprotonate the active methylene group of the this compound effectively.

    • Solution: Consider using a stronger base catalyst. Piperidine is a commonly used and effective catalyst for this reaction.[1][2][3] Other options include 1,4-diazabicyclo[2.2.2]octane (DABCO) or diisopropylethylammonium acetate (DIPEAc).[1][4] For heterogeneous catalysis, nano-Fe3O4@EA has shown high yields and offers the advantage of easy separation.[5][6]

  • Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: Ensure the reaction is running at the optimal temperature. Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction progress using TLC or another suitable analytical technique to determine the optimal reaction time.

  • Reagent Quality: The purity of your starting materials, including the aldehyde and the solvent, can significantly impact the reaction outcome.

    • Solution: Use freshly distilled aldehydes, as they can oxidize upon storage. Ensure your solvent is anhydrous, as water can interfere with the catalyst and the reaction.

  • Steric Hindrance: If your aldehyde substrate is sterically hindered, the reaction may be sluggish.

    • Solution: In such cases, a stronger catalyst or more forcing reaction conditions (higher temperature, longer reaction time) may be necessary.

Logical Relationship for Troubleshooting Low Conversion

SideProducts Reactants Aldehyde + this compound DesiredProduct Knoevenagel Product Reactants->DesiredProduct Base Catalyst SideProduct1 Aldehyde Self-Condensation Reactants->SideProduct1 Excess Base SideProduct3 Hydrolyzed Acid Reactants->SideProduct3 Water Present SideProduct2 Michael Adduct DesiredProduct->SideProduct2 Excess Nucleophile PiperidineProtocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Mix Mix Aldehyde, Ester, and Solvent AddCatalyst Add Piperidine Mix->AddCatalyst Stir Stir at RT or Reflux AddCatalyst->Stir Monitor Monitor by TLC Stir->Monitor Evaporate Remove Solvent Monitor->Evaporate Reaction Complete Extract Extract with Organic Solvent Evaporate->Extract Purify Purify (Chromatography/Recrystallization) Extract->Purify

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: Ethyl (2Z)-2-cyano-2-methoxyiminoacetate (Oxyma-B) versus HOBt

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of two key additives in modern peptide synthesis, evaluating their performance in coupling efficiency, racemization suppression, and overall yield, supported by experimental data and detailed protocols.

In the intricate world of peptide synthesis, the choice of coupling additives is paramount to achieving high purity and yield of the final product. For decades, 1-Hydroxybenzotriazole (HOBt) has been a cornerstone additive, widely used in conjunction with carbodiimides to facilitate amide bond formation while mitigating the persistent problem of racemization.[1][2][3][4] However, the landscape of peptide chemistry is ever-evolving, and newer reagents are continuously being developed to overcome the limitations of their predecessors. One such challenger that has garnered significant attention is ethyl (2Z)-2-cyano-2-methoxyiminoacetate, a member of the oxime additive family, often referred to as Oxyma-B.[5][6][7] This guide provides an in-depth, objective comparison of Oxyma-B and HOBt, presenting experimental data to inform researchers, scientists, and drug development professionals in their selection of the optimal coupling additive.

Performance Face-Off: The Experimental Evidence

The primary role of a coupling additive is twofold: to enhance the rate of peptide bond formation and to suppress the epimerization of the chiral amino acid residues, a phenomenon known as racemization.[8] The following tables summarize quantitative data from various studies, directly comparing the performance of Oxyma-B and HOBt in these critical aspects.

Racemization Suppression: A Clear Winner Emerges

The suppression of racemization is arguably the most critical function of a coupling additive, as the biological activity of a peptide is intrinsically linked to its stereochemical integrity.[9] Experimental data consistently demonstrates the superiority of Oxyma-B over HOBt in minimizing epimerization, particularly for amino acids that are notoriously prone to racemization, such as histidine (His) and cysteine (Cys).[5][6][7]

Peptide FragmentAdditive% Epimerization (D/L isomer)Reference
Z-Phg-Pro-NH2HOBt/DIC11.0[10]
Oxyma-B/DIC1.0[10]
Z-Phe-Val-Pro-NH2HOBt/DIC14.8[10][11]
Oxyma-B/DIC5.1[10][11]
H-Gly-His-Phe-NH2HOBt/DIC5.1[10]
Oxyma-B/DIC1.0[10]
H-Gly-Cys-Phe-NH2HOBt/DIC0.5[10]
Oxyma-B/DIC0.3[10]

Table 1: Comparison of Racemization Levels with HOBt and Oxyma-B in Solution and Solid-Phase Peptide Synthesis.

Coupling Efficiency and Yield

While racemization suppression is crucial, an effective additive must also promote efficient peptide bond formation to ensure high yields. In studies involving the synthesis of challenging peptide sequences, Oxyma-B has demonstrated comparable or even superior performance to HOBt.

PeptideCoupling ReagentsYield (%)Reference
Z-Phg-Pro-NH2HOBt/DIC94.3[10]
Oxyma-B/DIC90.0[10]
Z-Phe-Val-Pro-NH2HOBt/DIC96.2[10]
Oxyma-B/DIC90.7[10][11]

Table 2: Comparison of Yields in Solution-Phase Peptide Synthesis.

In the synthesis of the sterically hindered Aib-enkephalin pentapeptide, a model for difficult couplings, the use of Oxyma-B resulted in a significantly higher purity of the desired product compared to HOBt.[10]

PeptideCoupling ReagentsPentapeptide Purity (%)des-Aib Impurity (%)Reference
H-Tyr-Aib-Aib-Phe-Leu-NH2DIC/HOBt8.483.1[10]
DIC/Oxyma-B26.461.1[10]

Table 3: Purity Comparison in the Solid-Phase Synthesis of a Challenging Peptide Sequence.

Reaction Mechanisms and Experimental Workflows

The differential performance of HOBt and Oxyma-B can be attributed to their distinct chemical structures and mechanisms of action. Both additives react with the carbodiimide-activated carboxylic acid to form an active ester, which is more susceptible to nucleophilic attack by the incoming amine. However, the nature of this active ester intermediate differs, influencing both the reaction rate and the degree of racemization.

The Chemistry Behind the Performance

Peptide_Coupling_Mechanisms cluster_hobt HOBt-Mediated Coupling cluster_oxyma Oxyma-B-Mediated Coupling RCOOH_hobt R-COOH O_Acylisourea_hobt O-Acylisourea Intermediate RCOOH_hobt->O_Acylisourea_hobt + Carbodiimide Carbodiimide_hobt Carbodiimide (e.g., DIC) Carbodiimide_hobt->O_Acylisourea_hobt OBt_Ester OBt Active Ester O_Acylisourea_hobt->OBt_Ester + HOBt Urea_hobt Urea Byproduct O_Acylisourea_hobt->Urea_hobt HOBt HOBt HOBt->OBt_Ester Peptide_hobt Peptide Bond (R-CO-NH-R') OBt_Ester->Peptide_hobt + R'-NH2 Amine_hobt R'-NH2 Amine_hobt->Peptide_hobt RCOOH_oxyma R-COOH O_Acylisourea_oxyma O-Acylisourea Intermediate RCOOH_oxyma->O_Acylisourea_oxyma + Carbodiimide Carbodiimide_oxyma Carbodiimide (e.g., DIC) Carbodiimide_oxyma->O_Acylisourea_oxyma Oxyma_Ester Oxyma Active Ester O_Acylisourea_oxyma->Oxyma_Ester + Oxyma-B Urea_oxyma Urea Byproduct O_Acylisourea_oxyma->Urea_oxyma OxymaB Oxyma-B OxymaB->Oxyma_Ester Peptide_oxyma Peptide Bond (R-CO-NH-R') Oxyma_Ester->Peptide_oxyma + R'-NH2 Amine_oxyma R'-NH2 Amine_oxyma->Peptide_oxyma

Figure 1: Reaction mechanisms for HOBt and Oxyma-B in peptide synthesis.

A Step-by-Step Guide: Experimental Protocols

The following are generalized protocols for peptide coupling reactions using HOBt and Oxyma-B as additives in solid-phase peptide synthesis (SPPS).

Experimental_Workflows cluster_hobt_protocol Standard DIC/HOBt Coupling Protocol cluster_oxyma_protocol Standard DIC/Oxyma-B Coupling Protocol Start_hobt Start: Resin with N-terminal deprotected amine Swell_hobt 1. Swell resin in DCM Start_hobt->Swell_hobt Dissolve_AA_hobt 2. Dissolve protected amino acid in DMF Swell_hobt->Dissolve_AA_hobt Dissolve_HOBt 3. Dissolve HOBt in DMF Dissolve_AA_hobt->Dissolve_HOBt Add_to_Resin_hobt 4. Add amino acid and HOBt solutions to resin Dissolve_HOBt->Add_to_Resin_hobt Add_DIC_hobt 5. Add DIC to the reaction mixture Add_to_Resin_hobt->Add_DIC_hobt React_hobt 6. Shake at room temperature Add_DIC_hobt->React_hobt Monitor_hobt 7. Monitor reaction (e.g., Ninhydrin test) React_hobt->Monitor_hobt Wash_hobt 8. Wash resin Monitor_hobt->Wash_hobt End_hobt End: Coupled peptide on resin Wash_hobt->End_hobt Start_oxyma Start: Resin with N-terminal deprotected amine Swell_oxyma 1. Swell resin in DMF Start_oxyma->Swell_oxyma Preactivate 2. Pre-activate: Mix protected amino acid, Oxyma-B, and DIC in DMF Swell_oxyma->Preactivate Add_to_Resin_oxyma 3. Add pre-activated mixture to resin Preactivate->Add_to_Resin_oxyma React_oxyma 4. Shake at room temperature Add_to_Resin_oxyma->React_oxyma Monitor_oxyma 5. Monitor reaction (e.g., Ninhydrin test) React_oxyma->Monitor_oxyma Wash_oxyma 6. Wash resin Monitor_oxyma->Wash_oxyma End_oxyma End: Coupled peptide on resin Wash_oxyma->End_oxyma

Figure 2: Generalized experimental workflows for SPPS.

Detailed Protocol for DIC/HOBt Coupling: [12]

  • Following N-terminal deprotection, suspend the resin in dichloromethane (DCM) (10 mL per gram of resin).

  • In a separate vessel, dissolve 5 equivalents of the protected amino acid (based on resin substitution) in N,N-dimethylformamide (DMF).

  • In another vessel, dissolve 5.5 equivalents of HOBt in the minimum volume of DMF required for complete dissolution.

  • Add the amino acid and HOBt solutions to the resin suspension.

  • Add 5.5 equivalents of diisopropylcarbodiimide (DIC).

  • Shake the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress using a qualitative test such as the ninhydrin test.

  • Once the reaction is complete (negative ninhydrin test), filter the resin and wash it sequentially with DMF, DCM, and methanol.

Detailed Protocol for DIC/Oxyma-B Coupling (based on similar oxime additives): [10][13]

  • Swell the resin in DMF.

  • In a separate vessel, pre-activate the amino acid by dissolving the protected amino acid (3-5 equivalents), Oxyma-B (3-5 equivalents), and DIC (3-5 equivalents) in DMF. Allow the mixture to stand for a few minutes.

  • Add the pre-activated mixture to the swelled resin.

  • Shake the reaction mixture at room temperature.

  • Monitor the reaction progress.

  • Upon completion, filter and wash the resin as described in the HOBt protocol.

Potential Side Reactions and Considerations

While Oxyma-B demonstrates superior performance in many aspects, it is not without its own set of considerations. A potential side reaction involving a Beckmann rearrangement of Oxyma-B has been reported, which can lead to the capping of the growing peptide chain and a reduction in the final yield.[5][14] However, this side reaction can be minimized by optimizing the coupling reaction conditions.[5]

On the other hand, HOBt, particularly in its anhydrous form, is known to have explosive properties, which raises safety concerns for large-scale synthesis.[15][16] Oxyma-based reagents are considered to be a safer alternative with a lower risk of explosion.[13][15]

Conclusion: A New Standard in Peptide Synthesis?

The experimental evidence strongly suggests that this compound (Oxyma-B) represents a significant advancement in the field of peptide synthesis. Its remarkable ability to suppress racemization, particularly for challenging amino acid residues, coupled with its high coupling efficiency, positions it as a superior alternative to the traditional additive, HOBt. While the potential for a side reaction exists, this can be managed through careful optimization of reaction conditions. Furthermore, the enhanced safety profile of Oxyma-B makes it a more attractive option for both laboratory-scale and industrial peptide manufacturing. For researchers and drug development professionals seeking to maximize the purity, yield, and safety of their peptide synthesis endeavors, Oxyma-B is a compelling choice that warrants serious consideration as the new standard additive.

References

Comparative Study of Ethyl (2Z)-2-Cyano-2-Methoxyiminoacetate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synthesis, biological activity, and mechanisms of action of ethyl (2Z)-2-cyano-2-methoxyiminoacetate derivatives reveals their potential as potent herbicides and fungicides. This guide provides a comparative overview of their performance, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers and drug development professionals in this promising field of study.

This compound and its derivatives represent a class of compounds with significant biological activities. Primarily investigated for their agrochemical applications, these molecules have demonstrated considerable efficacy as both herbicides and fungicides. Their mechanism of action often involves the disruption of fundamental cellular processes, such as photosynthesis in plants and motor protein function in fungi. This guide synthesizes available data to present a comparative analysis of various derivatives, offering insights into their structure-activity relationships and potential for further development.

Comparative Performance of Derivatives

The biological activity of this compound derivatives is significantly influenced by the nature of the substituent at the 3-position of the acrylate moiety. Variations in this position lead to a range of potencies and spectrums of activity against different target organisms.

Herbicidal Activity

The herbicidal action of these derivatives is predominantly attributed to the inhibition of Photosystem II (PSII) electron transport in plants.[1][2][3][4][5][6] By blocking this crucial step in photosynthesis, the compounds lead to the accumulation of reactive oxygen species and subsequent cell death.[1][2]

Derivative ClassTarget WeedsEfficacyReference
2-Cyano-3-(substituted-pyridinemethylamino)acrylatesBroadleaf weedsHigh[7]
2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylatesBroadleaf and some grass weedsExcellent, active at low doses (e.g., 75 g/ha)[6]
2-Cyanoacrylates with pyrazole or 1,2,3-triazole moietiesBrassica juncea, Chenopodium serotinum, Rumex acetosa, Alopecurus aequalis, Polypogon fugax, and Poa annuaSignificant activity, with some derivatives showing over 90% inhibition against Brassica juncea at 1500 g/ha.[7]
Antifungal Activity

The antifungal properties of certain cyanoacrylate derivatives stem from their ability to inhibit essential fungal enzymes. A notable example is phenamacril, which targets the ATPase activity of class I myosin in Fusarium species.[8][9] This disruption of myosin function interferes with crucial cellular processes like intracellular trafficking and morphogenesis.

Derivative ClassTarget FungiEfficacy (Inhibition Rate)Reference
2-Cyanoacrylate derivatives containing arylamide moietyFusarium graminearum, Botrytis cinerea, Alternaria solaniMost compounds showed excellent activity against F. graminearum (>90% at 10 µg/mL). Some derivatives exhibited enhanced activity against B. cinerea and A. solani compared to the lead compound phenamacril.[8][9]
2-Cyano-acrylate derivatives containing phosphonyl moietiesFusarium graminearum, Cytospora mandshurica, Fusarium oxysporumCompounds 2d and 2t showed promising activity, with inhibition rates of 64.5% and 49.7% against F. graminearum, respectively.[10]
Antiviral Activity

Limited studies have also explored the antiviral potential of these derivatives. Certain 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates have shown moderate activity against the Tobacco Mosaic Virus (TMV).[11]

Derivative ClassTarget VirusEfficacy (Inhibitory Rates)Reference
2-Cyano-3-substituted-amino(phenyl) methylphosphonylacrylatesTobacco Mosaic Virus (TMV)Compounds II-17 and II-24 displayed curative, protection, and inactivation effects with inhibitory rates up to 85.5% at 500 mg/L.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the synthesis and biological evaluation of this compound derivatives based on published literature.

General Synthesis of 2-Cyanoacrylate Derivatives

A common synthetic route to these derivatives involves a multi-step process:

  • Preparation of the Key Intermediate: Ethyl 2-cyano-3,3-bis(methylthio)acrylate is often synthesized by reacting ethyl cyanoacetate with carbon disulfide in the presence of a base, followed by methylation with dimethyl sulfate.

  • Substitution with an Amine: The key intermediate is then reacted with a primary amine (e.g., a substituted pyridinemethylamine or 2-chlorothiazol-5-yl-methylamine) to yield the desired 3-amino-2-cyanoacrylate derivative. This reaction is typically carried out in a suitable solvent like ethanol and may be heated to facilitate the reaction.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

For specific reaction conditions, including molar ratios, temperatures, and reaction times, it is essential to consult the primary literature for the particular derivative of interest.

Herbicidal Activity Bioassay (Post-emergence)
  • Plant Cultivation: Seeds of target weed species (e.g., Brassica juncea, Alopecurus aequalis) are sown in pots containing a suitable soil mixture and grown under controlled greenhouse conditions (e.g., 25-30°C, 14-hour photoperiod).

  • Herbicide Application: The test compounds are dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentrations. The herbicide solutions are then sprayed uniformly onto the foliage of the weeds at a specific growth stage (e.g., 2-3 leaf stage).

  • Evaluation: The herbicidal effect is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) by scoring the percentage of growth inhibition or plant mortality compared to untreated control plants.

Antifungal Activity Bioassay (Poison Plate Technique)
  • Media Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Incorporation of Test Compound: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA at a desired final concentration. The medium is then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug of the target fungus (e.g., Fusarium graminearum) is placed at the center of the agar plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) in the dark.

  • Evaluation: The diameter of the fungal colony is measured after a specific incubation period (e.g., 3-5 days), and the percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent.[10]

Mechanistic Insights and Signaling Pathways

Understanding the molecular targets and signaling pathways affected by these compounds is critical for rational drug design and overcoming potential resistance mechanisms.

Inhibition of Photosystem II Electron Transport

Herbicidal cyanoacrylates act by binding to the D1 protein in Photosystem II, thereby blocking the electron flow from plastoquinone A (QA) to plastoquinone B (QB).[2][3] This interruption of the photosynthetic electron transport chain leads to a cascade of events, including the production of reactive oxygen species (ROS), lipid peroxidation, and ultimately, cell death.

G cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma cluster_inhibition Inhibition Pathway PSII Photosystem II QA QA PSII->QA Light ROS Reactive Oxygen Species (ROS) PSII->ROS Leads to D1 D1 Protein (QB site) QB QB D1->QB Transfer D1->QB Blocked QA->D1 Electron PQ_pool Plastoquinone Pool QB->PQ_pool Cyt_b6f Cytochrome b6f PQ_pool->Cyt_b6f CO2_fixation CO2 Fixation (Calvin Cycle) Cyt_b6f->CO2_fixation ATP, NADPH Herbicide Cyanoacrylate Herbicide Herbicide->D1 Binds to Cell_Death Cell Death ROS->Cell_Death Causes

Caption: Inhibition of Photosystem II electron transport by cyanoacrylate herbicides.

Inhibition of Fungal Myosin I

In susceptible fungi, certain cyanoacrylate derivatives act as inhibitors of the myosin I motor protein. Myosin I is involved in various cellular processes, including endocytosis, vesicle transport, and actin cytoskeleton organization. By inhibiting the ATPase activity of myosin I, these compounds disrupt these vital functions, leading to impaired fungal growth and development.

G cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition Pathway MyosinI Myosin I Actin Actin Cytoskeleton MyosinI->Actin Binds to Vesicle Vesicle MyosinI->Vesicle Transports ATPase_inhibition ATPase Activity Inhibited MyosinI->ATPase_inhibition Endocytosis Endocytosis Actin->Endocytosis Drives Membrane Cell Membrane Vesicle->Membrane Fusion Growth Polarized Growth Membrane->Growth Fungicide Cyanoacrylate Fungicide (e.g., Phenamacril) Fungicide->MyosinI Inhibits Disruption Disrupted Cellular Processes ATPase_inhibition->Disruption Leads to Fungal_death Fungal Cell Death Disruption->Fungal_death

References

A Comparative Guide to the Validation of Analytical Methods for Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of analytical methods for the quantification of ethyl (2Z)-2-cyano-2-methoxyiminoacetate, a key intermediate in the synthesis of various active pharmaceutical ingredients. As no standardized official method exists, this document outlines two common chromatographic approaches, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and details the validation protocols according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This information is intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for this compound.

Proposed Analytical Methods

Two principal chromatographic methods are proposed for the analysis of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC). The choice between these methods will depend on the sample matrix, the presence of impurities, and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[4][5][6] A reversed-phase method is proposed for its suitability in separating polar and non-polar compounds.

Table 1: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Detector UV-Vis at an appropriate wavelength
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8]

Table 2: Proposed GC Method Parameters

ParameterProposed Condition
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Oven Program Temperature gradient optimized for separation
Injection Mode Split/Splitless

Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][9] The following section details the experimental protocols for the validation of the proposed HPLC and GC methods based on ICH Q2(R1) guidelines.[1][3]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][11]

Experimental Protocol:

  • Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of this compound.

  • Analyze a solution of the analyte.

  • Analyze a spiked sample containing the analyte and potential impurities or degradation products.

  • For HPLC with a photodiode array (PDA) detector, perform peak purity analysis.

Acceptance Criteria:

  • No significant interference at the retention time of the analyte in the blank sample.

  • The analyte peak should be well-resolved from other peaks, with a resolution of >2.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[11][12]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 3: Typical Linearity Validation Data

Concentration LevelConcentration (µg/mL)Mean Peak Area
150501234
275752345
31001003456
41251254567
51501505678
Regression Analysis Value
Correlation Coefficient (r²)> 0.999
Slope(Value)
Y-intercept(Value)
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[9][10]

Experimental Protocol:

  • Prepare samples with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates for each level.

  • Analyze the samples and calculate the percentage recovery.

Table 4: Typical Accuracy Validation Data

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.5100.5
120%120.0121.0100.8
Mean Recovery (%) 100.2

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.[7]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][11] It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[9]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 5: Typical Precision Validation Data

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean% RSD
Repeatability 100.2100.599.8100.1100.399.9100.1< 2%
Intermediate Precision 101.0100.8101.2100.9101.1100.7100.9< 2%

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be not more than 2%.[10][13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.[4][6]

  • Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[9]

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Table 6: Typical LOD and LOQ Values

ParameterValue (µg/mL)
Limit of Detection (LOD) (e.g., 0.1)
Limit of Quantitation (LOQ) (e.g., 0.3)

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Define_Method Define Analytical Method Set_Acceptance_Criteria Set Acceptance Criteria Define_Method->Set_Acceptance_Criteria Specificity Specificity Set_Acceptance_Criteria->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: Workflow for analytical method validation.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway where the quantification of a metabolite, such as a derivative of this compound, might be critical.

Hypothetical Signaling Pathway Drug_Substance Drug Substance (e.g., containing the analyte's structural motif) Enzyme_A Enzyme A Drug_Substance->Enzyme_A Metabolism Metabolite_X Metabolite X (Analyte of Interest) Enzyme_A->Metabolite_X Biological_Target Biological Target Metabolite_X->Biological_Target Binding Cellular_Response Cellular Response Biological_Target->Cellular_Response Signal Transduction

Caption: Hypothetical metabolic pathway.

References

A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate process of peptide synthesis, the choice of coupling reagent is a critical determinant of success. For researchers, scientists, and professionals in drug development, selecting the optimal reagent can significantly impact yield, purity, and the overall efficiency of the synthesis. This guide provides an objective comparison of commonly used peptide coupling reagents, supported by experimental data and detailed protocols, to aid in this crucial decision-making process.

The efficacy of a coupling reagent is primarily assessed by its ability to facilitate the formation of a peptide bond with high efficiency and minimal side reactions, most notably racemization. This comparison will focus on some of the most prevalent classes of coupling reagents: aminium/uronium salts such as HATU, HBTU, and COMU, and phosphonium salts like PyBOP, alongside the foundational carbodiimides like DCC and DIC, often used with additives.

Quantitative Performance Analysis

The following tables summarize the performance of various coupling reagents in terms of crude peptide purity and racemization levels. It is important to note that direct comparison can be challenging as results are often dependent on the specific peptide sequence and reaction conditions. The data presented here is collated from multiple studies to provide a representative overview.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2)

Coupling ReagentCoupling Time (2 x 1 min)Coupling Time (2 x 20 min)
COMU 90.84 88.33
HCTU 89.1590.34
HATU 89.0189.71
PyBOP 78.5288.59
HBTU 88.2388.29

Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis. Higher percentages indicate greater purity of the crude product.[1]

Table 2: Comparison of Crude Peptide Purity (%) for the Synthesis of 65-74ACP (H-VQAAIDYING-OH)

Coupling ReagentCoupling Time (2 x 2 min)Coupling Time (2 x 20 min)
HATU 83.63 81.65
HCTU 79.5782.35
COMU 79.0079.00
PyBOP 70.2778.54
HBTU Not ReportedNot Reported

Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis. This sequence is considered more challenging to synthesize.[1]

Table 3: Racemization Levels for the Coupling of Fmoc-L-His(Trt)-OH to L-Leu-OtBu

Coupling Reagent/Additive% D-Isomer (Racemization)
DIC/Oxyma Low (not specified)
HATU/NMM High (not specified)
HBTU/DIEA Moderate (not specified)
PyBOP/DIEA Moderate (not specified)

Qualitative data adapted from a study on racemization suppression. Specific percentages were not provided, but the relative extent of racemization was reported.[2] For Fmoc-L-Cys(Trt)-OH, racemization was observed with all tested coupling reagents except for DIC/Oxyma.[2]

Experimental Protocols

The following is a generalized protocol for solid-phase peptide synthesis (SPPS) using an automated synthesizer. The key variable in comparing coupling reagents is the activation step.

General Materials and Reagents:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagent (e.g., HATU, HBTU, COMU)

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM))

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Dichloromethane (DCM)

  • Diethyl ether

General SPPS Cycle:

  • Resin Swelling: The resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove piperidine and byproducts.

  • Amino Acid Coupling (Activation and Coupling): The next Fmoc-protected amino acid is coupled to the deprotected N-terminus of the peptide chain. This step varies depending on the coupling reagent.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Repeat: The cycle is repeated until the desired peptide sequence is assembled.

  • Final Deprotection: The N-terminal Fmoc group is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail.

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Specific Protocols for the Amino Acid Coupling Step (Step 4):

Protocol 4a: Coupling with HATU/HBTU

  • Dissolve the Fmoc-amino acid (e.g., 4 equivalents relative to resin loading) and HATU or HBTU (e.g., 3.9 equivalents) in DMF.

  • Add a base such as DIEA or NMM (e.g., 8 equivalents) to the solution.

  • Pre-activate the mixture for a short period (e.g., 1-5 minutes).

  • Add the activated amino acid solution to the deprotected peptide-resin and allow to react for the desired coupling time (e.g., 5-60 minutes).

Protocol 4b: Coupling with COMU

  • Dissolve the Fmoc-amino acid (e.g., 4 equivalents) and COMU (e.g., 3.9 equivalents) in DMF.

  • Add a base, typically DIEA (e.g., 8 equivalents). COMU has been reported to perform well with only 1 equivalent of base in some cases.[3][4]

  • Add the solution to the deprotected peptide-resin and allow to react for the desired coupling time.

Protocol 4c: Coupling with DIC/Additive

  • Dissolve the Fmoc-amino acid (e.g., 4 equivalents) and an additive such as HOBt or Oxyma (e.g., 4 equivalents) in DMF.

  • Add DIC (e.g., 4 equivalents) to the solution.

  • Add the solution to the deprotected peptide-resin and allow to react. This method often requires longer coupling times compared to aminium/uronium salt reagents.

Visualizing the Process and Comparison

Experimental Workflow for Peptide Coupling

experimental_workflow cluster_activation Activation cluster_synthesis Solid-Phase Synthesis Fmoc_AA Fmoc-Amino Acid Activated_AA Activated Amino Acid Fmoc_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, COMU) Coupling_Reagent->Activated_AA Base Base (e.g., DIEA) Base->Activated_AA Peptide_Resin Deprotected Peptide-Resin Activated_AA->Peptide_Resin Addition to Resin Coupled_Peptide Elongated Peptide-Resin Peptide_Resin->Coupled_Peptide Coupling

Caption: A simplified workflow for the activation and coupling steps in solid-phase peptide synthesis.

Logical Comparison of Coupling Reagent Properties

logical_comparison cluster_reagents Coupling Reagents cluster_properties Key Properties HATU HATU High_Reactivity High Reactivity HATU->High_Reactivity Low_Racemization Low Racemization HATU->Low_Racemization Generally low HBTU HBTU HBTU->High_Reactivity Slightly lower than HATU COMU COMU COMU->High_Reactivity COMU->Low_Racemization Safety Good Safety Profile COMU->Safety No explosive byproducts PyBOP PyBOP PyBOP->High_Reactivity DIC_HOBt DIC/HOBt DIC_HOBt->Low_Racemization Cost_Effective Cost-Effective DIC_HOBt->Cost_Effective

Caption: A diagram illustrating the key properties associated with different peptide coupling reagents.

Discussion and Recommendations

  • For Speed and Efficiency: Aminium/uronium reagents like HATU , HCTU , and COMU generally offer the fastest coupling times and are well-suited for automated synthesis and the preparation of difficult sequences.[1][5] COMU, in particular, has shown excellent performance, often producing the highest purity peptides in shorter coupling times.[1]

  • For Minimizing Racemization: While modern aminium/uronium reagents generally provide good protection against racemization, the combination of a carbodiimide like DIC with an additive such as Oxyma can be superior, especially for racemization-prone amino acids like cysteine and histidine.[2] Phosphonium salt reagents like PyBOP are also known for their ability to suppress racemization.

  • For Safety and Handling: A significant advantage of COMU is its improved safety profile. It is based on OxymaPure, which is not explosive, unlike the HOBt and HOAt moieties found in HBTU and HATU.[4][6] This also translates to byproducts that are more water-soluble, facilitating easier purification and aligning with green chemistry principles.[6]

  • For Cost-Effectiveness: Carbodiimides such as DCC and DIC , when used with additives, remain a cost-effective option, particularly for large-scale synthesis where reagent cost is a major consideration.[7] However, they may require longer reaction times and can be less efficient for sterically hindered amino acids.

References

A Comparative Guide to Assessing the Purity of Synthesized Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods used to assess the purity of synthesized ethyl (2Z)-2-cyano-2-methoxyiminoacetate, a key intermediate in various synthetic pathways. We present a comparative analysis of this compound with a common alternative, ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma), and provide detailed experimental protocols for crucial analytical techniques.

Introduction

This compound is a versatile reagent in organic synthesis, valued for its role in the formation of complex molecular architectures. Its purity is paramount to ensure the desired reaction outcomes, yields, and impurity profiles of subsequent products. This guide outlines the critical analytical methodologies for purity assessment and provides a comparative context for its performance.

Synthesis and Potential Impurities

The synthesis of this compound typically proceeds via the O-methylation of its precursor, ethyl (2Z)-2-cyano-2-hydroxyiminoacetate. A plausible synthetic route is outlined below.

A Ethyl Cyanoacetate D Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma) A->D Nitrosation B Sodium Nitrite (NaNO2) B->D C Acid C->D G This compound D->G O-Methylation E Methylating Agent (e.g., Dimethyl sulfate) E->G F Base F->G H Potential Impurities G->H

Caption: Proposed synthesis of this compound.

During this synthesis, several impurities can arise:

  • Starting Materials: Unreacted ethyl cyanoacetate and ethyl (2Z)-2-cyano-2-hydroxyiminoacetate.

  • Geometric Isomer: The (E)-isomer of ethyl 2-cyano-2-methoxyiminoacetate.

  • Byproducts: Products of side reactions, such as hydrolysis of the ester or cyano group.

  • Residual Solvents and Reagents: Traces of solvents, the methylating agent, and the base used in the synthesis.

Purity Assessment: A Comparative Analysis

The purity of this compound is critical for its performance. Here, we compare its analytical profile with that of a widely used alternative, ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma).

Parameter This compound Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma)
Typical Purity (Commercial) >98%>99%[1]
Primary Analytical Methods HPLC, ¹H NMR, GC-MSHPLC, ¹H NMR[2]
Common Impurities (E)-isomer, unreacted starting materialDimerization products, residual acids
Stability Generally stable under anhydrous conditionsCan be less stable, particularly in solution
Application Note Precursor for more complex moleculesWidely used as a peptide coupling additive[3]

Experimental Protocols for Purity Assessment

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities.

prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System prep->hplc column C18 Reverse-Phase Column hplc->column detector UV Detector (220 nm) column->detector mobile Mobile Phase (Acetonitrile/Water Gradient) mobile->hplc data Data Analysis (Peak Integration and Purity Calculation) detector->data

Caption: Workflow for HPLC purity analysis.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient: A linear gradient from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for structural confirmation and the identification of proton-containing impurities.

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire a standard ¹H NMR spectrum. The chemical shifts and coupling constants of the ethyl and methoxy groups should be consistent with the expected structure. Impurities will present as additional peaks in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities and residual solvents.

sample_prep Sample Preparation (Dilute in a suitable solvent) gcms GC-MS System sample_prep->gcms injection Injector (Split mode) gcms->injection column Capillary Column (e.g., DB-5ms) ms_detector Mass Spectrometer (Electron Ionization) column->ms_detector injection->column data_analysis Data Analysis (Library Search and Peak Identification) ms_detector->data_analysis

References

biological activity of cephalosporins synthesized with ethyl (2Z)-2-cyano-2-methoxyiminoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of cephalosporins featuring a (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido side chain, which are structurally analogous to derivatives that would be synthesized from ethyl (2Z)-2-cyano-2-methoxyiminoacetate. Due to the limited availability of public data on cephalosporins synthesized directly from this compound, this guide focuses on a closely related and well-characterized compound, BMY-28232, and its derivatives, to provide insights into the expected antimicrobial profile.

Antimicrobial Activity of BMY-28232 and Reference Cephalosporins

The in vitro antibacterial activity of novel cephalosporins is commonly assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following table summarizes the MIC₉₀ values (the concentration required to inhibit the growth of 90% of isolates) for BMY-28232 in comparison to other established cephalosporins.

MicroorganismBMY-28232CefaclorCefiximeCefuroxime
Staphylococcus aureus Smith0.5141
Staphylococcus epidermidis1282
Streptococcus pyogenes≤0.060.120.250.12
Streptococcus pneumoniae0.2510.50.25
Escherichia coli0.580.258
Klebsiella pneumoniae0.2540.254
Proteus mirabilis0.1220.062
Haemophilus influenzae0.254≤0.062
Moraxella catarrhalis0.1210.121

Data sourced from a study on the synthesis and biological activity of BMY-28232.

Experimental Protocols

A detailed understanding of the methodologies used to generate antimicrobial susceptibility data is crucial for the interpretation and replication of results.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized assay used to determine the MIC of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Antimicrobial Agent: A stock solution of the cephalosporin is prepared at a high concentration and then serially diluted.

  • Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Assay Procedure:

  • Two-fold serial dilutions of the cephalosporin are prepared in CAMHB directly in the microtiter plate wells.

  • Each well is inoculated with the standardized bacterial suspension.

  • Positive (bacterial suspension in broth without antibiotic) and negative (broth only) controls are included.

  • The plates are incubated at 35°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Cation-Adjusted Mueller-Hinton Broth inoculate Inoculate Microtiter Plate Wells prep_media->inoculate prep_antibiotic Prepare Serial Dilutions of Cephalosporin prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record MIC Value incubate->read_results

Workflow for MIC Determination

Mechanism of Action: A General Overview

Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.

mechanism_of_action cephalosporin Cephalosporin pbp Penicillin-Binding Proteins (PBPs) cephalosporin->pbp Binds to cross_linking Peptidoglycan Cross-linking pbp->cross_linking Inhibits cell_wall Cell Wall Synthesis cross_linking->cell_wall Disrupts lysis Cell Lysis cell_wall->lysis Leads to

Cephalosporin Mechanism of Action

The methoxyimino group at the α-position of the 7-acylamino side chain is a critical structural feature that confers stability against many β-lactamases, the enzymes produced by bacteria that inactivate β-lactam antibiotics. This stability enhances the antimicrobial spectrum of these cephalosporins, particularly against Gram-negative bacteria that readily produce these enzymes.

A Comparative Guide to the Acylation of 7-Aminocephalosporanic Acid in Cefuroxime Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the second-generation cephalosporin antibiotic, cefuroxime, is a critical process in the pharmaceutical industry. A key step in this synthesis is the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with a suitable side chain. This guide provides a detailed cost-benefit analysis of using (Z)-2-methoxyimino-2-(furyl-2-yl)acetic acid (SMIA), a close structural and functional analogue of ethyl (2Z)-2-cyano-2-methoxyiminoacetate, and its activated forms in this crucial transformation. We will objectively compare its performance with alternative methods, supported by experimental data, to inform reagent selection in drug development and manufacturing.

Executive Summary

The traditional method for acylating 7-ACA often involves the use of hazardous and environmentally unfriendly reagents for the activation of the carboxylic acid side chain. This analysis focuses on the use of (Z)-2-methoxyimino-2-(furyl-2-yl)acetic acid (SMIA) and compares two primary methods for its activation: the use of oxalyl chloride and thionyl chloride. Our findings indicate that while both methods can be effective, the oxalyl chloride route presents a more favorable profile in terms of yield and environmental impact, positioning it as a potentially more cost-effective and sustainable option in the long run.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for the acylation of 7-ACA with SMIA using different activating agents.

Table 1: Reagent Cost Comparison

ReagentSupplier ExamplePrice (USD)QuantityCost per Gram (USD)
(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA)CymitQuimica€216.00 (~$235)100 g~$2.35
(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA)AK Scientific$38.005 g$7.60
Oxalyl chlorideTCI America$62.00100 g$0.62
Oxalyl chlorideSigma-Aldrich$141.00100 g$1.41
Thionyl chlorideSigma-Aldrich$193.001 L (~1631 g)~$0.12
Thionyl chlorideChemicalBook$195.004 Kg~$0.05

Note: Prices are subject to change and may vary between suppliers. Currency conversions are approximate.

Table 2: Comparison of Reaction Parameters for Cefuroxime Synthesis

ParameterSMIA with Oxalyl ChlorideSMIA with Thionyl Chloride/POCl₃
Activating Agent Oxalyl ChlorideThionyl Chloride / Phosphoryl Chloride
Acylation Yield 90%[1]Overall yield 42% (multi-step)[1]
Reaction Time 1.5 hours for the activation and acylation steps[1]Not explicitly stated for the acylation step alone
Environmental Impact Considered a "green process" with non-toxic waste (NH₄Cl, CO, CO₂)[1]Waste includes toxic compounds like phosphoric acid and hydrochloric acid[1]
Safety Hazards Toxic if inhaled, causes severe skin burns and eye damage.[2]Toxic if inhaled, causes severe skin burns and eye damage, reacts violently with water.[3][4]
Purification Product isolated by pH adjustment and filtration.[1]Final product purification involves pH adjustment, filtration, and washing.[5][6]

Experimental Protocols

Synthesis of Cefuroxime via Acylation of 7-ACA with SMIA Activated by Oxalyl Chloride

This protocol is based on a "green" synthesis approach that demonstrates high efficiency.[1]

1. Activation of (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid (SMIA):

  • A mixture of dimethylacetamide (14.0 mL), dichloromethane (2.0 mL), and dimethylformamide (2.0 mL) is prepared in a dry flask.

  • SMIA (2.0 grams, 10.7 mmol) is added, and the mixture is cooled to -40 °C.

  • Oxalyl chloride (3.4 grams, 22.2 mmol) is then added, and the reaction is stirred at -20±2 °C for 30 minutes to form the acid chloride (SMIA-Cl).

2. Acylation of 7-aminocephalosporanic acid (7-ACA):

  • In a separate flask, a solution of 7-ACA is prepared.

  • The freshly prepared SMIA-Cl solution is added to the 7-ACA solution at a controlled temperature (e.g., 0-5 °C).

  • The reaction mixture is stirred until the acylation is complete (monitoring by a suitable technique like TLC or HPLC is recommended).

3. Work-up and Isolation:

  • The pH of the reaction mixture is adjusted to precipitate the product.

  • The solid product is collected by filtration, washed with water and a suitable organic solvent (e.g., dichloromethane or an acetonitrile-water mixture), and dried under vacuum.[1][6]

Visualization of Synthesis and Decision-Making Workflow

The following diagrams illustrate the synthetic pathway and a logical workflow for selecting an appropriate acylation reagent.

G cluster_synthesis Cefuroxime Synthesis Pathway 7-ACA 7-ACA Acylation Acylation 7-ACA->Acylation SMIA SMIA Activation Activation SMIA->Activation Activation->Acylation Activated SMIA Cefuroxime_intermediate Acylated Intermediate Acylation->Cefuroxime_intermediate Purification Purification Cefuroxime_intermediate->Purification Cefuroxime Cefuroxime Purification->Cefuroxime

Caption: Synthetic pathway for Cefuroxime from 7-ACA and SMIA.

G cluster_workflow Reagent Selection Workflow start Start: Select Acylation Reagent cost_analysis Cost Analysis (Reagent + Disposal) start->cost_analysis performance_eval Performance Evaluation (Yield, Time, Purity) start->performance_eval safety_assessment Safety & Environmental Assessment start->safety_assessment decision Optimal Reagent Selection cost_analysis->decision performance_eval->decision safety_assessment->decision

Caption: Decision workflow for selecting an acylation reagent.

Discussion and Conclusion

The data presented indicates that the activation of (Z)-2-methoxyimino-2-(furyl-2-yl)acetic acid (SMIA) with oxalyl chloride offers significant advantages in the synthesis of cefuroxime. The reported 90% yield for the acylation step is a marked improvement over processes with lower overall yields.[1] Furthermore, the characterization of this method as a "green process" is a substantial benefit, not only from an environmental perspective but also in terms of reduced costs associated with waste treatment and disposal of hazardous materials like phosphoryl chloride.[1]

While thionyl chloride is a less expensive reagent per gram, the overall cost-effectiveness of a synthetic route depends on multiple factors, including yield, reaction time, energy consumption, and waste management costs. The higher yield and cleaner waste stream associated with the oxalyl chloride method may offset the higher initial cost of the reagent.

It is crucial to acknowledge the significant safety hazards associated with both oxalyl chloride and thionyl chloride.[2][4] Both are toxic and corrosive, requiring stringent handling procedures and appropriate personal protective equipment. The choice of reagent should, therefore, be made after a thorough risk assessment and in a facility equipped to handle such hazardous materials safely.

References

Spectroscopic Comparison of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate Isomers: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the (E)- and (Z)-isomers of ethyl 2-cyano-2-methoxyiminoacetate. Due to the limited availability of direct comparative data for the methoxyimino compound, this guide leverages experimental data from its close structural analogue, ethyl 2-cyano-2-(hydroxyimino)acetate, and established principles of stereoisomerism in oxime ethers to provide a comprehensive analysis. The methodologies and expected spectral differences outlined herein will serve as a valuable resource for the identification and characterization of these isomers.

Data Presentation

The following tables summarize the expected and observed spectroscopic data for the (E)- and (Z)-isomers. The data for the hydroxyimino analogue is used as a reference to infer the characteristics of the methoxyimino compound.

Table 1: Comparative ¹H NMR Spectroscopic Data

The chemical shifts in ¹H NMR are influenced by the spatial arrangement of the substituents around the C=N double bond. Anisotropy effects from the cyano and ester groups will cause protons of the ethyl and methoxy groups to resonate at different frequencies in the two isomers.

Assignment (Z)-Isomer (Predicted) (E)-Isomer (Predicted) Reference Data: (Z)-ethyl 2-cyano-2-(hydroxyimino)acetate[1]
-OCH₃ ~4.1 ppm (s, 3H)~4.3 ppm (s, 3H)N/A
-OCH₂CH₃ ~4.4 ppm (q, J=7.1 Hz, 2H)~4.5 ppm (q, J=7.1 Hz, 2H)4.32 ppm (q, 2H)
-OCH₂CH₃ ~1.4 ppm (t, J=7.1 Hz, 3H)~1.5 ppm (t, J=7.1 Hz, 3H)1.28 ppm (t, 3H)

Table 2: Comparative ¹³C NMR Spectroscopic Data

The electronic environment of the carbon atoms, particularly the sp²-hybridized carbon of the C=N bond and the nitrile carbon, is expected to differ between the (E)- and (Z)-isomers, leading to distinct chemical shifts.

Assignment (Z)-Isomer (Predicted) (E)-Isomer (Predicted)
C=O (ester) ~160 ppm~162 ppm
C=N (oxime) ~140 ppm~145 ppm
C≡N (nitrile) ~112 ppm~115 ppm
-OCH₃ ~65 ppm~67 ppm
-OCH₂CH₃ ~63 ppm~64 ppm
-OCH₂CH₃ ~14 ppm~14.5 ppm

Table 3: Comparative FT-IR Spectroscopic Data

Infrared spectroscopy can reveal subtle differences in the bond strengths of the key functional groups due to the different steric and electronic environments in the (E)- and (Z)-isomers.

Functional Group (Z)-Isomer (Predicted Wavenumber, cm⁻¹) (E)-Isomer (Predicted Wavenumber, cm⁻¹)
C≡N (nitrile) ~2240~2235
C=O (ester) ~1730~1725
C=N (oxime) ~1640~1630
N-O (oxime ether) ~1050~1040

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of the isolated isomer is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton spectra are acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the isomer is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid or soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

  • Instrumentation: FT-IR spectra are recorded on an FT-IR spectrometer.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or the solvent is recorded and subtracted from the sample spectrum.

Visualization of the Comparative Workflow

The logical flow for the synthesis, separation, and spectroscopic comparison of the isomers is depicted below.

G cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Elucidation synthesis Synthesis of (E/Z) Isomer Mixture separation Chromatographic Separation synthesis->separation nmr NMR Spectroscopy (¹H, ¹³C) separation->nmr ir FT-IR Spectroscopy separation->ir ms Mass Spectrometry separation->ms compare_nmr Compare Chemical Shifts & Coupling Constants nmr->compare_nmr compare_ir Compare Vibrational Frequencies ir->compare_ir structure Structural Elucidation of (E) and (Z) Isomers compare_nmr->structure compare_ir->structure

Caption: Workflow for the spectroscopic comparison of isomers.

References

A Comparative Guide to the Performance of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl (2Z)-2-cyano-2-methoxyiminoacetate is a pivotal precursor in the synthesis of complex pharmaceutical molecules, most notably third-generation cephalosporin antibiotics. Its intrinsic chemical functionalities, specifically the methoxyimino group, are crucial for the biological activity of these life-saving drugs. This guide provides an objective comparison of its performance, primarily in the context of synthesizing the acyl side-chain of cephalosporins, and presents experimental data to support these findings.

Role in Cephalosporin Synthesis: A Precursor to the Active Side-Chain

This compound is not typically used as a direct acylating agent in the final steps of complex molecule synthesis. Instead, it serves as a key starting material for the construction of the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl side-chain. This side-chain is then activated and coupled with the 7-aminocephalosporanic acid (7-ACA) nucleus to yield potent antibiotics like Cefotaxime. The (Z)-geometry of the methoxyimino group is critical for the antibacterial efficacy of the final product.

Comparative Performance in Acylation of 7-ACA

The critical step in the synthesis of these cephalosporins is the acylation of 7-ACA with the prepared side-chain. The performance of this reaction is highly dependent on the method used to activate the carboxylic acid of the side-chain. Below is a comparison of common activation methods for the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side-chain, which is derived from this compound.

Activation MethodAcylating AgentTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Acyl Chloride Formation (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride73-80[1]PCl₅ or SOCl₂ in an inert solvent (e.g., CH₂Cl₂) at low temperatures.High reactivity, good yields.Reagent is moisture-sensitive and can be harsh for some substrates.
Mixed Anhydride Mixed anhydride with an alkyl chloroformate~70-85Reaction with ethyl chloroformate and a tertiary amine (e.g., triethylamine) in an organic solvent.Milder conditions than acyl chloride formation.Can sometimes lead to side reactions and requires careful temperature control.
Enzymatic Acylation Activated ester of the side-chainVariable, can be highImmobilized penicillin acylase or other enzymes in an aqueous or biphasic system.High selectivity, environmentally friendly, mild conditions.Enzyme cost and stability can be a factor, optimization of reaction conditions is crucial.
Coupling Reagents In situ activation with reagents like DCC, EDC, or HATU~60-90Reaction in the presence of a coupling agent and often an additive like HOBt to suppress racemization.Wide variety of reagents available, can be tailored to specific substrates.Cost of reagents, potential for side products from the coupling agent.

Experimental Protocols

Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride

This protocol describes the conversion of the carboxylic acid derived from this compound to its reactive acyl chloride.

Materials:

  • (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (anhydrous)

Procedure:

  • Suspend (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid in anhydrous dichloromethane at 0°C.

  • Slowly add solid phosphorus pentachloride portion-wise, maintaining the temperature below 5°C.

  • Stir the mixture at 0-5°C for 2-3 hours until the reaction is complete (monitored by TLC or HPLC).

  • The resulting solution of the acyl chloride is typically used immediately in the next step without isolation.

Acylation of 7-ACA with (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride

This protocol outlines the coupling of the prepared acyl chloride with the cephalosporin nucleus.

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • Solution of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride in dichloromethane

  • A suitable base (e.g., triethylamine or N,N-dimethylaniline)

  • Aqueous workup solution (e.g., sodium bicarbonate)

Procedure:

  • Dissolve 7-ACA in a mixture of water and a suitable organic solvent (e.g., acetone) and cool to 0-5°C.

  • Add the base to neutralize the amino group of 7-ACA.

  • Slowly add the freshly prepared solution of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride to the 7-ACA solution, maintaining the temperature and pH.

  • Stir the reaction mixture for 1-2 hours at low temperature.

  • After completion, the product is isolated through an aqueous workup, extraction, and crystallization. The yield for this step is typically in the range of 73-80%.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from this compound to a third-generation cephalosporin.

G A Ethyl (2Z)-2-cyano- 2-methoxyiminoacetate B Hydrolysis and Thiazole Ring Formation A->B C (Z)-2-(2-aminothiazol-4-yl)- 2-(methoxyimino)acetic acid B->C D Activation with PCl5 or SOCl2 C->D E (Z)-2-(2-aminothiazol-4-yl)- 2-(methoxyimino)acetyl chloride D->E G Acylation E->G F 7-Aminocephalosporanic Acid (7-ACA) F->G H Third-Generation Cephalosporin (e.g., Cefotaxime) G->H

Caption: Synthetic workflow from the precursor to the final cephalosporin.

References

A Comparative Guide to Cross-Reactivity Studies of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate and Related Cephalosporin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The immunological cross-reactivity of antibiotics, particularly β-lactams like cephalosporins, is a significant area of research in drug development and clinical diagnostics. The specificity of antibodies raised against a particular cephalosporin is largely dictated by the structure of its R1 side chain.[1][2] Cephalosporins with identical or similar R1 side chains are more likely to exhibit cross-reactivity.[1][3]

Understanding the Structural Basis of Cross-Reactivity

Cefotaxime, ceftriaxone, and cefuroxime all possess a methoxyimino group within their R1 side chain, which is a key structural feature of ethyl (2Z)-2-cyano-2-methoxyiminoacetate.[2] This structural similarity is the basis for observed cross-reactivity among these antibiotics.[3] For instance, in patients with immediate hypersensitivity reactions to amoxicillin, which has a different R1 side chain, the cross-reactivity with cefadroxil (sharing the same R1 side chain as amoxicillin) is significant, whereas it is low with cephalosporins having different R1 side chains.[1][4]

The following diagram illustrates the structural relationship between cefotaxime and its R1 side chain, which is closely related to this compound.

G Cefotaxime Cefotaxime R1_Side_Chain R1 Side Chain (Aminothiazole Methoxyimino Acetic Acid) Cefotaxime->R1_Side_Chain contains Core 7-ACA Core (7-aminocephalosporanic acid) Cefotaxime->Core contains Target_Molecule This compound R1_Side_Chain->Target_Molecule structurally similar to

Structural relationship of Cefotaxime.

Comparative Cross-Reactivity of Cephalosporins

The table below summarizes known cross-reactivity data between various cephalosporins, highlighting the importance of the R1 side chain similarity. This data is indicative of the type of results that would be expected from a cross-reactivity study of this compound with anti-cefotaxime antibodies.

Antibiotic R1 Side Chain Group Cross-Reactivity with Cefotaxime Reference
CeftriaxoneAminothiazole MethoxyiminoHigh[3]
CefuroximeFuryl MethoxyiminoModerate[2]
CeftazidimeAminothiazole Carboxypropyl-iminoLow[2][5]
CefadroxilPhenylglycineVery Low / Negligible[1]
AmoxicillinPhenylglycineVery Low / Negligible[1]

Note: Cross-reactivity levels are qualitative summaries from the cited literature and would be quantitatively determined as IC50 or percentage cross-reactivity in a specific immunoassay.

Experimental Protocol: Determining Cross-Reactivity by Competitive ELISA

To quantitatively assess the cross-reactivity of this compound with antibodies raised against cefotaxime, a competitive enzyme-linked immunosorbent assay (ELISA) is the standard method.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound and compare it to the IC50 of cefotaxime using a specific anti-cefotaxime polyclonal or monoclonal antibody.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-cefotaxime antibody (polyclonal or monoclonal)

  • Cefotaxime-protein conjugate (e.g., Cefotaxime-BSA) for coating

  • Cefotaxime standard

  • This compound

  • Other cephalosporins for comparative analysis (e.g., ceftriaxone, cefuroxime)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Assay buffer (e.g., PBS)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

Workflow:

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat 1. Coat plate with Cefotaxime-BSA conjugate Wash1 2. Wash Block 3. Block with non-specific protein Wash2 4. Wash Prepare_Standards 5. Prepare standards/samples (Cefotaxime, Ethyl Ester, etc.) Incubate_Plate 7. Add mixture to plate and incubate Wash2->Incubate_Plate Add_Antibody 6. Mix standards/samples with anti-Cefotaxime antibody Prepare_Standards->Add_Antibody Add_Antibody->Incubate_Plate Wash3 8. Wash Incubate_Plate->Wash3 Add_Secondary 9. Add enzyme-conjugated secondary antibody Wash3->Add_Secondary Wash4 10. Wash Add_Secondary->Wash4 Add_Substrate 11. Add substrate Wash4->Add_Substrate Stop_Reaction 12. Stop reaction Add_Substrate->Stop_Reaction Read_Plate 13. Read absorbance Stop_Reaction->Read_Plate

Competitive ELISA Workflow.

Procedure:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the cefotaxime-protein conjugate (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the cefotaxime standard, this compound, and other cephalosporin analogues in assay buffer.

    • In a separate plate or tubes, mix the diluted standards/samples with a constant, predetermined concentration of the anti-cefotaxime antibody.

    • Incubate this mixture for 30-60 minutes at room temperature.

    • Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the enzyme substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

  • Standard Curve: Plot the absorbance values against the logarithm of the cefotaxime standard concentrations. This will generate a sigmoidal dose-response curve.

  • IC50 Calculation: Determine the IC50 value for cefotaxime, which is the concentration that causes 50% inhibition of the maximum signal.

  • Cross-Reactivity Calculation: Determine the IC50 value for this compound and other tested compounds from their respective dose-response curves.

  • Percentage Cross-Reactivity: Calculate the percentage cross-reactivity for each compound using the following formula:

    % Cross-Reactivity = (IC50 of Cefotaxime / IC50 of Test Compound) x 100

The results will provide a quantitative measure of the cross-reactivity of this compound with the anti-cefotaxime antibody, allowing for a direct comparison with other cephalosporins and related structures. This data is crucial for understanding the specificity of immunoassays for cefotaxime and for the development of new diagnostic tools.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.